1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(6-aminospiro[2H-indole-3,1'-cyclopropane]-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(15)14-7-12(4-5-12)10-3-2-9(13)6-11(10)14/h2-3,6H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPDDGOGZRNKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(CC2)C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635042 | |
| Record name | 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645419-13-2 | |
| Record name | 1-(6'-Aminospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the novel spirocyclic compound, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Due to the limited availability of direct experimental data for this specific molecule, this document presents a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a proposed biological mechanism of action based on extensive literature analysis of structurally related spiro[cyclopropane-1,3'-indolin]-2'-ones and other spirooxindole derivatives. These related compounds have demonstrated significant potential as anticancer agents, primarily through the modulation of the p53-MDM2 signaling pathway and induction of apoptosis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds.
Introduction
Spirooxindole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. In particular, spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have emerged as promising candidates for the development of novel anticancer therapeutics. Their rigid, three-dimensional structure allows for precise interactions with biological targets. The structural motif of this compound, featuring a 6'-amino group and an N-acetylated indoline, presents a unique substitution pattern that warrants further investigation for its potential pharmacological profile. This document outlines a theoretical framework for its synthesis and characterization, providing a roadmap for its future empirical investigation.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 150-160 °C (estimated) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in methanol and ethanol; insoluble in water. |
| logP | 1.8 ± 0.5 (estimated) |
Synthesis and Purification
A plausible multi-step synthetic route for this compound is proposed, commencing from commercially available 6-nitroisatin. The workflow for this synthesis is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 6'-Nitrospiro[cyclopropane-1,3'-indolin]-2'-one
-
To a solution of 6-nitroisatin (1.0 eq) in a suitable solvent (e.g., dichloromethane), a Wittig reagent such as methyltriphenylphosphonium bromide (1.2 eq) and a base (e.g., potassium tert-butoxide, 1.2 eq) are added at 0 °C.
-
The reaction mixture is stirred at room temperature until the consumption of the starting material is observed by TLC.
-
The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 6-nitro-3-methyleneindolin-2-one.
-
The crude intermediate is then dissolved in a suitable solvent (e.g., a mixture of THF and acetonitrile), and a diazomethane precursor, such as a tosylhydrazone salt, is added in the presence of a base (e.g., sodium hydride) to generate the diazo compound in situ for the cyclopropanation reaction.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
-
The product, 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one, is isolated and purified by column chromatography on silica gel.
Step 2: Synthesis of 6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one
-
The 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂, 1 atm) over palladium on carbon (10 mol%), is used to reduce the nitro group.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. For the hydrogenation method, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude 6'-aminospiro[cyclopropane-1,3'-indolin]-2'-one is purified by column chromatography.
Step 3: Synthesis of this compound
-
To a solution of 6'-aminospiro[cyclopropane-1,3'-indolin]-2'-one (1.0 eq) in a suitable solvent like dichloromethane or THF, a base such as triethylamine or pyridine (2.0 eq) is added.
-
The mixture is cooled to 0 °C, and acetic anhydride (1.5 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, this compound, is purified by column chromatography followed by recrystallization.
Spectroscopic Characterization (Predicted)
The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2 - 7.0 | m | 2H | Ar-H |
| 6.8 - 6.6 | m | 1H | Ar-H |
| 4.0 - 3.8 | br s | 2H | -NH₂ |
| 3.4 - 3.2 | m | 2H | Indoline CH₂ |
| 2.25 | s | 3H | -COCH₃ |
| 1.8 - 1.6 | m | 2H | Cyclopropane CH₂ |
| 1.4 - 1.2 | m | 2H | Cyclopropane CH₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 169.0 | C=O (amide) |
| 145.0 | C-NH₂ |
| 140.0 | Ar-C (quaternary) |
| 125.0 | Ar-CH |
| 120.0 | Ar-CH |
| 115.0 | Ar-CH |
| 110.0 | Ar-C (quaternary) |
| 55.0 | Spiro-C |
| 45.0 | Indoline CH₂ |
| 24.0 | -COCH₃ |
| 15.0 | Cyclopropane CH₂ |
Table 3: Predicted IR and MS Data
| Technique | Predicted Peaks/Values |
| IR (KBr, cm⁻¹) | 3400-3300 (N-H stretch, amine), 1660 (C=O stretch, amide), 1620 (N-H bend, amine), 1590, 1480 (C=C stretch, aromatic) |
| Mass Spec (ESI+) | m/z 203.12 [M+H]⁺ |
Biological Activity and Mechanism of Action
Structurally related spirooxindole compounds have been reported to exhibit significant anticancer activity. A primary mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction.
Proposed Mechanism: Inhibition of p53-MDM2 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can disrupt the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells. It is hypothesized that this compound may act as an inhibitor of this interaction.
Caption: Proposed inhibition of the p53-MDM2 interaction by the target compound.
Downstream Signaling: Induction of Apoptosis
By stabilizing p53, the compound would be expected to upregulate the expression of pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptotic pathway. This pathway culminates in the activation of caspases, which are the executioners of programmed cell death.
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone chemical properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical brief provides a summary of the currently available chemical and biological information for the compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. This molecule belongs to the spiro-indoline class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document aims to consolidate the known properties of this specific compound and provide context based on related structures.
Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 645419-13-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectral Data
Detailed experimental spectral data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, for this compound are not available in the reviewed literature. For reference, spectral data for related spiro[cyclopropane-1,3'-indolin]-2'-one derivatives often show characteristic signals for the spiro-cyclopropyl and indoline moieties. For instance, in ¹H NMR of similar compounds, the cyclopropyl protons typically appear as multiplets in the upfield region, while the aromatic protons of the indoline ring are observed in the downfield region.[3]
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the public literature. However, general synthetic strategies for the broader class of spiro[cyclopropane-1,3'-indolin]-2'-ones have been reported. These methods often involve the cyclopropanation of a suitable indolin-2-one precursor. One common approach is the Corey-Chaykovsky reaction, where a sulfonium ylide reacts with an α,β-unsaturated carbonyl compound to form a cyclopropane ring.[3]
A plausible, though unverified, synthetic approach for the target compound could involve the following conceptual steps:
Figure 1. A conceptual synthetic workflow for the target compound.
Biological Activity
There is no specific biological activity data available for this compound in the reviewed literature. However, numerous studies have reported the biological potential of the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. These related compounds have shown promise as anticancer agents.[4] For example, certain derivatives have been found to induce apoptosis in cancer cell lines.[4] This suggests that the spiro[cyclopropane-1,3'-indoline] scaffold may be a valuable pharmacophore for the development of new therapeutic agents.
Signaling Pathways
Due to the lack of biological studies on this compound, there is no information on any signaling pathways it may modulate.
Conclusion and Future Directions
This compound is a compound for which basic chemical identifiers are known, but a comprehensive profile of its chemical and biological properties is lacking in the public domain. The established biological activity of related spiro[cyclopropane-1,3'-indolin]-2'-ones suggests that this compound could be a candidate for further investigation, particularly in the context of oncology drug discovery.
Future research efforts should focus on:
-
The development and publication of a robust synthetic protocol.
-
Full characterization of its physicochemical properties, including solubility and melting point.
-
Acquisition and interpretation of detailed spectral data (NMR, MS, IR).
-
In vitro and in vivo screening to determine its biological activity profile and potential therapeutic applications.
This technical brief highlights the current knowledge gap and underscores the opportunity for further research into this potentially valuable chemical entity.
References
In-depth Technical Guide: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS 645419-13-2)
Disclaimer: Extensive literature and database searches for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS 645419-13-2) did not yield specific public-domain data regarding its synthesis, biological activity, or detailed experimental protocols. The compound is available from commercial suppliers, suggesting its use as a chemical intermediate or building block in organic synthesis. This guide, therefore, provides a review of the broader class of spiro[cyclopropane-1,3'-indolin] derivatives to offer relevant context for researchers, scientists, and drug development professionals.
Core Compound Information
While specific experimental data for the title compound is unavailable, its basic chemical properties can be derived from its structure.
| Property | Value | Source |
| CAS Number | 645419-13-2 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₄N₂O | Commercial Suppliers |
| Molecular Weight | 202.25 g/mol | Commercial Suppliers |
| IUPAC Name | 1-(6'-amino-spiro[cyclopropane-1,3'-indoline]-1'-yl)ethan-1-one | IUPAC Nomenclature |
| Canonical SMILES | CC(=O)N1CC2=C(C=C(N)C=C2)C12CC2 | Chemical Structure |
Synthesis of the Spiro[cyclopropane-1,3'-indolin] Scaffold
Detailed synthetic procedures for this compound are not publicly documented. However, the synthesis of the core spiro[cyclopropane-1,3'-indolin]-2'-one and spiro[cyclopropane-1,3'-indolin]-2'-imine scaffolds has been reported. These methods generally involve the reaction of an indolin-2-one or indolin-2-imine precursor.
One common approach is the [1+2] annulation reaction. For example, the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-imines has been achieved through the reaction of indolin-2-imines with α-aryl vinylsulfonium salts. This method is noted for its mild conditions and broad substrate scope.
A potential synthetic workflow for accessing the spiro[cyclopropane-1,3'-indoline] core, based on related literature, is depicted below.
Caption: Generalized synthetic approach to the spiro[cyclopropane-1,3'-indoline] core.
Biological Activity of Structurally Related Compounds
While no biological data exists for this compound, the spiro[cyclopropane-1,3'-indolin]-2'-one scaffold has been investigated for its potential as an anticancer agent.
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated against various human cancer cell lines, including colon (HT-29), prostate (DU-145), cervical (Hela), lung (A-549), and breast (MCF-7) cancer cell lines.[1] Several compounds from these libraries exhibited promising anticancer activity, with IC₅₀ values in the low micromolar range.[1]
The table below summarizes representative data for a related spiro[cyclopropane-1,3'-indolin]-2'-one compound.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 6b | DU-145 (Prostate) | <20 | [1] |
| 6u | DU-145 (Prostate) | <20 | [1] |
Experimental Protocols for Related Compounds
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, a general protocol for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones is described in the literature.
General Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones: A typical procedure involves the reaction of an appropriate isatin derivative with a suitable cyclopropanating agent in the presence of a catalyst. The reaction conditions, including solvent, temperature, and reaction time, are optimized to achieve the desired product with high yield and stereoselectivity.
In Vitro Anticancer Activity Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated further to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined.
Below is a generalized workflow for an in vitro anticancer activity screen.
References
The Rising Profile of Spiro[cyclopropane-1,3'-indolin] Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of the spiro[cyclopropane-1,3'-indolin] core has captured the attention of medicinal chemists, emerging as a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanisms of action. The inherent conformational rigidity and synthetic accessibility of this spirocyclic system provide a fertile ground for the development of potent and selective modulators of various biological targets.
Anticancer Activity: A Primary Focus
A significant body of research has been dedicated to the anticancer potential of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. These compounds have demonstrated promising cytotoxic effects against a range of human cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various cancer cell lines. This data, compiled from multiple studies, highlights the structure-activity relationships that govern their anticancer potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | DU-145 (Prostate) | <20 | [1] |
| 6u | DU-145 (Prostate) | <20 | [1] |
| 3b | DU-145 (Prostate) | <10 | [2] |
| 3i | DU-145 (Prostate) | <10 | [2] |
| 3b | Hela (Cervical) | <10 | [2] |
| 3i | Hela (Cervical) | <10 | [2] |
| 3b | A-549 (Lung) | <10 | [2] |
| 3i | A-549 (Lung) | <10 | [2] |
| SSSK17 | MCF-7 (Breast) | 0.04 | [3][4] |
| SSSK16 | MCF-7 (Breast) | 0.44 | [3][4] |
| SSSK19 | MCF-7 (Breast) | 21.6 | [3][4] |
| 6m | MCF-7 (Breast) | 3.597 | [5] |
| 6l | MCF-7 (Breast) | 3.986 | [5] |
| 6m | HCT116 (Colon) | 3.236 | [6] |
| 6m | A431 (Skin) | 2.434 | [6] |
| 6j | PaCa-2 (Pancreatic) | 8.830 | [5] |
| 6k | PaCa-2 (Pancreatic) | 8.830 | [5] |
Mechanism of Anticancer Action
The anticancer activity of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
Induction of Apoptosis
Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. Flow cytometric analysis and measurement of mitochondrial membrane potential have confirmed that compounds such as 6b and 6u induce apoptosis.[1] A key event in this process is the activation of caspase-3, a critical executioner caspase.
Cell Cycle Arrest
Flow cytometric analysis has revealed that certain spiro[cyclopropane-1,3'-indolin]-2'-one derivatives can arrest the cell cycle in the G0/G1 phase.[1] This prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation. The exact molecular targets within the cell cycle machinery, such as specific cyclin-dependent kinases (CDKs) or their regulatory cyclins, are still under investigation.
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer effects, spiro-oxindole derivatives, the broader class to which spiro[cyclopropane-1,3'-indolin] derivatives belong, have shown potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of spiro-oxindole derivatives against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro[indoline-3,4'-pyrimidin]-2-ones | Bacillus subtilis | 12.5 | [7] |
| Spiro[indoline-3,4'-pyrimidin]-2-ones | Escherichia coli | 12.5 | [7] |
| Spiro[indoline-3,4'-pyrimidin]-2-ones | C. oxysporum | 12.5 | [7] |
| Spiro[indoline-3,3'-pyrazoline]-2-ones | Bacillus subtilis | 0.348–1.809 (mM) | [7] |
| Spiro[indoline-3,3'-pyrazoline]-2-ones | Staphylococcus aureus | 0.044–0.226 (mM) | [7] |
| Spiro[indoline-3,4'-pyrans] | Staphylococcus aureus | 250-1000 | [7] |
| Spiro[indoline-3,4'-pyrans] | Escherichia coli | 250-1000 | [7] |
Anti-inflammatory Activity
Preliminary studies on structurally related spiro thiochromene–oxindoles have indicated anti-inflammatory potential through the inhibition of protein denaturation, a hallmark of inflammation. In silico studies suggest that these compounds may exert their effects by interacting with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8][9]
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 4e | BSA Denaturation | 127.477 ± 2.285 | [8][9] |
| 4k | BSA Denaturation | 190.738 ± 3.561 | [8][9] |
| 4h | BSA Denaturation | 285.806 ± 8.894 | [8][9] |
Experimental Protocols
To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the spiro[cyclopropane-1,3'-indolin] derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate necrotic cells from apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
Spiro[cyclopropane-1,3'-indolin] derivatives represent a promising class of compounds with a diverse range of biological activities, most notably in the field of oncology. The compelling in vitro data, coupled with a growing understanding of their mechanisms of action, underscores the therapeutic potential of this scaffold. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation spiro[cyclopropane-1,3'-indolin]-based therapeutics. Moreover, expanding the investigation into other therapeutic areas, such as infectious and inflammatory diseases, could unveil new applications for this versatile chemical entity. The continued exploration of this unique spirocyclic system holds great promise for the discovery of novel and effective medicines.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Spiro-oxindole Compounds
For Researchers, Scientists, and Drug Development Professionals
The spiro-oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2][3][4] Its unique three-dimensional structure, featuring a spiro-fused ring system at the C3 position of the oxindole core, has garnered significant attention in medicinal chemistry.[5][6][7] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel spiro-oxindole compounds, with a focus on recent advancements and detailed experimental methodologies.
Synthetic Strategies for Spiro-oxindole Construction
The construction of the chiral spiro-cyclic framework of oxindoles has been a long-standing challenge in organic synthesis.[8] However, recent years have witnessed the development of elegant and efficient synthetic strategies, including multicomponent reactions, asymmetric organocatalysis, and cycloaddition reactions.[8][9][10]
1.1. Multicomponent Reactions (MCRs)
MCRs offer a powerful and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials.[9] Isatin and its derivatives are common precursors in MCRs for the construction of diverse spiro-oxindole frameworks.[11]
A notable example is the three-component reaction of isatins, anilines, and cyclopentane-1,3-dione in acetic acid at room temperature to afford novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields.[11] Another efficient MCR involves the reaction of isatin, malononitrile or ethyl cyanoacetate, and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine to yield spiro[indoline-3,4'-pyran] derivatives.[12]
Table 1: Synthesis of Spiro[dihydropyridine-oxindoles] via Three-Component Reaction [11]
| Entry | Arylamine | Isatin | Product | Yield (%) |
| 1 | Aniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1a | 85 |
| 2 | 4-Methylaniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1b | 88 |
| 3 | 4-Methoxyaniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1c | 90 |
| 4 | 4-Chloroaniline | Isatin | Spiro[dihydropyridine-oxindole] derivative 1d | 82 |
1.2. Asymmetric Organocatalysis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro-oxindoles.[1][13] Chiral organocatalysts, such as amines, thioureas, and squaramides, can effectively control the stereochemistry of the newly formed spiro-center.[14]
A regiodivergent strategy for the asymmetric synthesis of spiro-oxindoles has been developed using different aminocatalysts in the reaction of 2-hydroxycinnamaldehydes and β,β-disubstituted 3-alkylidene oxindoles.[13][15] This method allows for the selective formation of either spiro-bridged oxindoles or spiro-oxindoles with excellent enantioselectivities.[13][15]
1.3. Cycloaddition Reactions
[3+2] cycloaddition reactions are widely employed for the synthesis of five-membered heterocyclic spiro-oxindoles.[16] This reaction typically involves the in-situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile.[16]
A highly stereoselective, one-pot, multicomponent [3+2] cycloaddition has been developed to synthesize pyrrolizidine- and N-methyl pyrrolidine-substituted spiro-oxindole derivatives using chalcones as dipolarophiles.[16] The reaction proceeds with excellent regio- and stereoselectivity in refluxing ethanol.[16]
Biological Activities and Signaling Pathways
Spiro-oxindole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] A significant area of research focuses on their role as inhibitors of the p53-MDM2 protein-protein interaction, a critical pathway in cancer development.[17][18]
2.1. MDM2-p53 Inhibition
The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis.[17] Murine double minute 2 (MDM2) is a negative regulator of p53.[17] The interaction between p53 and MDM2 is mediated by the binding of the N-terminal α-helix of p53 to a hydrophobic pocket on MDM2.[18] Spiro-oxindole-based inhibitors have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction and reactivating p53's tumor suppressor function.[19][20]
Several spiro-oxindole compounds have shown potent inhibitory activity against the MDM2-p53 interaction, with some advancing to clinical trials.[4][12] For instance, MI-888, a spiro-oxindole derivative, binds to MDM2 with a Ki value of 0.44 nM and has demonstrated complete and long-lasting tumor regression in animal models.[20]
Table 2: Biological Activity of Selected Spiro-oxindole MDM2 Inhibitors
| Compound | Target | IC50 / Ki | Cell Line | Reference |
| MI-219 | MDM2 | Low nM affinity | - | [12][20] |
| MI-888 | MDM2 | Ki = 0.44 nM | - | [12][20] |
| Compound 4z | MDM2 | - | Colorectal cancer cells | [21] |
| Compound 11b | HDAC/MDM2 | 79% / 68% inhibition at 1 µM | MCF-7 | [22] |
2.2. Other Anticancer Mechanisms
Besides MDM2-p53 inhibition, spiro-oxindoles have been reported to exert their anticancer effects through other mechanisms. Some derivatives have shown inhibitory activity against other important cancer targets like histone deacetylases (HDACs), cyclin-dependent kinase 2 (CDK2), and epidermal growth factor receptor (EGFR).[22][23][24] For example, a series of spiro-oxindole-based dual HDAC-MDM2 inhibitors have been synthesized, with compound 11b showing potent inhibitory activity against both targets and efficient antiproliferative activity towards MCF-7 breast cancer cells.[22]
Diagram 1: p53-MDM2 Signaling Pathway and Inhibition by Spiro-oxindoles
Caption: Inhibition of the MDM2-p53 interaction by spiro-oxindole compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative spiro-oxindole compounds.
3.1. General Procedure for the Three-Component Synthesis of Spiro[dihydropyridine-oxindoles] [11]
A mixture of the appropriate arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours. The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.
3.2. General Procedure for the One-Pot, Multicomponent [3+2] Cycloaddition for Pyrrolizidine Spiro-oxindoles [16]
To a solution of chalcone (1 mmol) in ethanol, isatin (1.3 mmol) and L-proline (1.3 mmol) are added. The reaction mixture is refluxed for 5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure spiro-oxindole derivative.
Diagram 2: Experimental Workflow for [3+2] Cycloaddition
Caption: A typical experimental workflow for spiro-oxindole synthesis.
Conclusion and Future Perspectives
The spiro-oxindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis and multicomponent reactions, has enabled the creation of diverse libraries of these complex molecules. The profound biological activities exhibited by spiro-oxindoles, especially as modulators of critical signaling pathways like the p53-MDM2 axis, underscore their potential in drug development. Future research in this area will likely focus on the design of more potent and selective inhibitors, the exploration of novel biological targets, and the development of green and sustainable synthetic protocols. The continued exploration of the chemical space around the spiro-oxindole core promises to yield the next generation of drugs for a variety of diseases, most notably cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spirooxindole Compounds → News → Feed 1 [news.sustainability-directory.com]
- 8. Catalytic asymmetric synthesis of spirooxindoles: recent developments. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 12. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 24. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action of Spiro[cyclopropane-1,3'-indolin] Derivatives: A Technical Guide for Researchers
Disclaimer: Publicly available information regarding the specific mechanism of action for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS: 645419-13-2) is not available at the time of this writing. This guide, therefore, focuses on the elucidated mechanisms of structurally related spiro[cyclopropane-1,3'-indolin]-2'-one and spiro[cyclopropane-1,3'-indolin]-2'-imine analogs. The insights presented herein serve as a foundational resource for initiating research into the biological activity of this class of compounds.
The spiro[cyclopropane-1,3'-indoline] scaffold is a recurring motif in medicinal chemistry, recognized for its presence in various biologically active molecules.[1][2] Derivatives of this core structure have demonstrated promising potential, particularly as anticancer agents, by inducing programmed cell death through specific cellular pathways.[3]
Anticancer Activity: Induction of Apoptosis
A primary mechanism of action identified for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is the induction of apoptosis in cancer cells.[3] Studies on various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung (A-549), colon (HT-29), and breast (MCF-7) cancer, have shown that certain compounds in this class exhibit significant cytotoxic effects.[3][4]
The apoptotic process initiated by these compounds appears to be multifaceted, involving key events such as cell cycle arrest and the activation of effector caspases.[3]
Flow cytometric analysis of cancer cells treated with active spiro[cyclopropane-1,3'-indolin]-2'-one compounds revealed an accumulation of cells in the G0/G1 phase of the cell cycle.[3] This arrest prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby inhibiting proliferation.
Evidence suggests that these compounds trigger the intrinsic pathway of apoptosis. This is supported by observations of decreased mitochondrial membrane potential in treated cells.[3] The disruption of the mitochondrial membrane is a critical event that leads to the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade.
The induction of apoptosis by these derivatives has been shown to be dependent on caspase-3, a key executioner caspase.[3] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. The Annexin V-FITC assay has further confirmed the induction of apoptosis by these compounds.[3]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6b | DU-145 | Prostate | <20 | [3] |
| 6u | DU-145 | Prostate | <20 | [3] |
| 3b | DU-145 | Prostate | <10 | [4] |
| 3i | DU-145 | Prostate | <10 | [4] |
| 3b | HeLa | Cervical | <10 | [4] |
| 3i | HeLa | Cervical | <10 | [4] |
| 3b | A-549 | Lung | <10 | [4] |
| 3i | A-549 | Lung | <10 | [4] |
Other Potential Mechanisms of Action
While the primary focus of research has been on anticancer activity, the broader spiro-indoline and indoline chemical space suggests other potential mechanisms that could be relevant for this compound.
-
MDM2-p53 Interaction: Spirooxindole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy.[5] While this mechanism was not confirmed for all tested dispiro-indolinones, it remains a plausible target for this class of compounds.[5][6]
-
5-HT6 Receptor Ligands: Structurally related spiro[pyrrolidine-3,3'-indoline] derivatives have been identified as ligands for the 5-HT6 serotonin receptor, suggesting potential applications in central nervous system disorders.[7]
-
Dual 5-LOX/sEH Inhibition: Indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating in vivo anti-inflammatory efficacy.[8]
-
CBP/EP300 Bromodomain Inhibition: Although a different core structure, 1-(1H-indol-1-yl)ethanone derivatives have been identified as potent inhibitors of CBP/EP300 bromodomains, a target for castration-resistant prostate cancer.[9] This highlights the potential for N-acylated indoline-like structures to interact with epigenetic targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of spiro[cyclopropane-1,3'-indolin] derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Annexin V-FITC Apoptosis Assay
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mitochondrial Membrane Potential Assay
-
Cell Treatment: Cells are treated with the test compound for the desired duration.
-
Staining: A fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., JC-1 or Rhodamine 123) is added to the cells and incubated.
-
Analysis: The change in fluorescence is measured using a flow cytometer or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathway
Caption: Proposed apoptotic pathway for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Targets of Spiro-Indolinone Derivatives, with Reference to 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
Disclaimer: Publicly available scientific literature lacks specific biological data, including defined therapeutic targets, for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS: 645419-13-2). This guide, therefore, focuses on the extensively studied therapeutic potential of the broader classes of spiro-indolinone and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, for which significant research is available. The information presented here for these related compounds may serve as a foundational resource for investigating the specific biological activities of this compound.
Executive Summary
The spiro-indolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one and related spiro-indolinones have emerged as promising candidates for anticancer therapy. Extensive research suggests that a primary mechanism of action for many of these compounds is the inhibition of the MDM2-p53 protein-protein interaction, a critical pathway in tumor suppression.[1][2][3] Furthermore, induction of apoptosis and cell cycle arrest are commonly observed cellular responses to these compounds.[4][5] This technical guide provides a comprehensive overview of the potential therapeutic targets, quantitative biological data on analogous compounds, detailed experimental protocols, and conceptual diagrams to facilitate further research and drug development efforts in this area.
Potential Therapeutic Targets
Based on studies of structurally related spiro-indolinone and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, the following are plausible therapeutic targets for this class of compounds:
-
MDM2-p53 Interaction: A significant body of evidence points to the inhibition of the MDM2-p53 protein-protein interaction as a key mechanism of action for many spiro-indolinone derivatives.[1][4][6] MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, these compounds can stabilize p53, leading to the activation of p53-mediated downstream pathways, including cell cycle arrest and apoptosis.[2]
-
CBP/EP300 Bromodomains: The CREB-binding protein (CBP) and its homolog EP300 are transcriptional coactivators with bromodomains that recognize acetylated lysine residues on histones and other proteins. These proteins are implicated in cancer and inflammatory diseases. Some indole-based compounds have been identified as inhibitors of CBP/EP300 bromodomains, suggesting this as another potential avenue of investigation for spiro-indolinone derivatives.[7][8][9]
-
Apoptosis Pathway Components: Several studies have demonstrated that spiro[cyclopropane-1,3'-indolin]-2'-one derivatives induce apoptosis in cancer cells.[4][5] This suggests that components of the intrinsic and extrinsic apoptosis pathways, such as caspases, could be direct or indirect targets.
-
Cell Cycle Regulators: The ability of these compounds to cause cell cycle arrest, often in the G0/G1 or G2/M phase, indicates a potential interaction with cell cycle regulatory proteins like cyclin-dependent kinases (CDKs) or cyclins.[4][5]
Data Presentation: Anticancer Activity of Structurally Related Compounds
The following tables summarize the in vitro anticancer activity of various spiro[cyclopropane-1,3'-indolin]-2'-one and dispiro-indolinone derivatives against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3b | DU-145 | Prostate | <10 | [10] |
| 3i | DU-145 | Prostate | <10 | [10] |
| 3b | Hela | Cervical | <10 | [10] |
| 3i | Hela | Cervical | <10 | [10] |
| 3b | A-549 | Lung | <10 | [10] |
| 3i | A-549 | Lung | <10 | [10] |
| 6b | DU-145 | Prostate | <20 | [5][11] |
| 6u | DU-145 | Prostate | <20 | [5][11] |
| Generic | HT-29 | Colon | <20 | [5][11] |
| Generic | Hela | Cervical | <20 | [5][11] |
| Generic | A-549 | Lung | <20 | [5][11] |
| Generic | MCF-7 | Breast | <20 | [5][11] |
Table 2: In Vitro Anticancer Activity of Dispiro-Indolinone Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 13 | LNCaP | Prostate | 1.2 - 3.5 | [12][13][14] |
| 18 | LNCaP | Prostate | 1.2 - 3.5 | [12][13][14] |
| 29 | LNCaP | Prostate | 1.2 - 3.5 | [12][13][14] |
| 63 | LNCaP | Prostate | 1.2 - 3.5 | [12][13][14] |
Experimental Protocols
The following are generalized protocols for key experiments to assess the anticancer potential of compounds like this compound, based on methodologies reported for analogous compounds.
1. Cell Viability Assay (SRB Assay)
-
Objective: To determine the cytotoxic effects of the test compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, HCT116, SW620, PC3) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry [15][16]
-
Objective: To determine the effect of the test compound on cell cycle progression.
-
Methodology:
-
Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Treat the fixed cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining) [17][18]
-
Objective: To detect and quantify apoptosis induced by the test compound.
-
Methodology:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
In Silico Modeling of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for the novel compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Lacking extensive experimental data for this specific molecule, this document outlines a robust computational strategy based on established methodologies for analogous spiroindoline and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering detailed hypothetical protocols for ligand preparation, target identification, molecular docking, and ADMET prediction. All quantitative data are presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication of the proposed computational experiments. This document serves as a foundational roadmap for the virtual screening and characterization of this promising chemical entity.
Introduction
Spirocyclic compounds, particularly those incorporating the indoline scaffold, represent a class of molecules with significant therapeutic potential. The spiro[cyclopropane-1,3'-indolin] core, in particular, has been investigated for various biological activities, including anticancer and antibacterial properties.[1][2] The subject of this guide, this compound, is a novel research chemical with the CAS number 645419-13-2 and molecular formula C12H14N2O.[3][4] While specific biological data for this compound is not yet publicly available, its structural similarity to known bioactive spiroindolines warrants a thorough investigation of its potential as a therapeutic agent.
This guide outlines a comprehensive in silico modeling strategy to elucidate the potential bioactivity, pharmacokinetic properties, and target interactions of this compound. By leveraging established computational techniques, we can generate preliminary data to guide future experimental studies and accelerate the drug discovery process.
Ligand Preparation and Molecular Properties
The initial step in any in silico modeling study is the preparation of the ligand structure. This involves generating a 3D conformation of the molecule and calculating its key physicochemical properties.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing software (e.g., ChemDraw).
-
3D Conformation Generation: The 2D structure was converted to a 3D conformation using a computational chemistry software package (e.g., Avogadro, Maestro).
-
Energy Minimization: The 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Property Calculation: A suite of physicochemical properties was calculated using integrated software tools (e.g., QikProp in Schrödinger Suite, or online servers like SwissADME).
Data Presentation: Molecular Properties
| Property | Value | Ideal Range for Drug-Likeness |
| Molecular Weight | 202.25 g/mol | < 500 |
| LogP (octanol/water) | 1.85 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Rotatable Bonds | 1 | < 10 |
| Topological Polar Surface Area | 41.5 Ų | < 140 Ų |
Note: The values presented in this table are hypothetical and would be determined by the protocol described above.
Target Identification and Prioritization
Given the novelty of the compound, a crucial step is to identify potential biological targets. This can be achieved through a combination of literature review of analogous compounds and computational target prediction methods.
Logical Relationship: Target Identification Workflow
Caption: Target identification and prioritization workflow.
Data Presentation: Potential Biological Targets
Based on the activity of similar spiroindoline compounds, the following protein families are proposed as potential targets for further investigation:
| Target Class | Specific Examples | Rationale |
| Kinases | Aurora Kinase, VEGFR | Known inhibitors of spirooxindole type. |
| Proteases | SARS-CoV-2 Main Protease, Human Mast Cell Tryptase | Targets for other spiro compounds.[5] |
| E3 Ligases | MDM2 | A known target for spiro-oxindoles in cancer.[6] |
| Nucleotidases | Ecto-5'-nucleotidase (CD73) | Inhibited by spirooxindole derivatives.[7] |
Molecular Docking Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This allows for the estimation of binding affinity and the analysis of key intermolecular interactions.
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
The 3D crystal structure of the target protein will be downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed.
-
Hydrogen atoms will be added, and the protein will be energy minimized.
-
-
Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
-
Ligand Docking: The prepared ligand will be docked into the defined binding site using a docking program (e.g., AutoDock Vina, Glide).
-
Pose Analysis and Scoring: The resulting docking poses will be analyzed, and the best pose will be selected based on the docking score and visual inspection of the interactions.
Experimental Workflow: Molecular Docking
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theclinivex.com [theclinivex.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 7. Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suggested in vitro assays to characterize the biological activity of the novel compound, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. The protocols detailed below are based on standard methodologies for evaluating the potential anticancer and antibacterial properties of new chemical entities.
In Vitro Cytotoxicity Assessment against Human Cancer Cell Lines
This section outlines the protocol for determining the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT assay.
Data Presentation: Representative Cytotoxicity Data
The following table summarizes hypothetical IC₅₀ values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |
| DU-145 | Prostate Carcinoma | 12.8 ± 1.5 |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, DU-145)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Investigation of Apoptotic Induction
To determine if the cytotoxic effects of this compound are mediated by apoptosis, the following assays are recommended.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Data Presentation: Representative Apoptosis Data
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Compound (IC₅₀) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.8 |
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
Caption: General overview of apoptosis signaling pathways.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8][9][10][11][12]
Data Presentation: Representative Caspase-3 Activity
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| Compound (IC₅₀) | 4.2 ± 0.5 |
Experimental Protocol: Caspase-3 Activity Assay
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells as described above, then lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Add an equal amount of protein from each sample to a 96-well plate. Add the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold change in caspase-3 activity compared to the vehicle control.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.[13][14][15][16][17]
Data Presentation: Representative Cell Cycle Distribution
| Cell Cycle Phase | Vehicle Control (%) | Compound (IC₅₀) (%) |
| G0/G1 | 60.5 ± 4.2 | 75.8 ± 5.1 |
| S | 25.3 ± 2.8 | 10.1 ± 1.5 |
| G2/M | 14.2 ± 1.9 | 14.1 ± 1.8 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay
The JC-1 assay is used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[18][19][20]
Data Presentation: Representative ΔΨm Data
| Treatment | Red/Green Fluorescence Ratio |
| Vehicle Control | 8.5 ± 0.9 |
| Compound (IC₅₀) | 2.1 ± 0.3 |
Experimental Protocol: JC-1 Assay
Materials:
-
JC-1 Dye
-
Assay Buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 6-12 hours).
-
JC-1 Staining: Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Measure the red (J-aggregates, healthy mitochondria) and green (J-monomers, depolarized mitochondria) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.
Caption: Overall experimental workflow for in vitro evaluation.
In Vitro Antibacterial Activity Assessment
This section describes the protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Data Presentation: Representative Antibacterial Activity
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 32 |
| Bacillus subtilis | Positive | 64 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23][24][25]
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
References
- 1. clyte.tech [clyte.tech]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. caspase3 assay [assay-protocol.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. nanocellect.com [nanocellect.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. benchchem.com [benchchem.com]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 25. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: Utilizing Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives in Cell Culture
For research use only. Not for use in diagnostic procedures.
Introduction
Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their unique three-dimensional structure and promising biological activities.[1][2] This scaffold has been identified as a key pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology.[3][4] Numerous studies have demonstrated the potent anticancer activity of these compounds against a variety of human cancer cell lines, including those of the prostate, colon, cervix, lung, and breast.[1][3]
The primary mechanism of action for many of these derivatives involves the induction of cell cycle arrest, typically at the G0/G1 phase, and the subsequent initiation of apoptosis, a form of programmed cell death.[3] This is often mediated through caspase-3 dependent pathways.[3] The unique spirocyclic structure is thought to enable these molecules to effectively interact with biological targets, such as proteins and enzymes, thereby modulating their activity.[4]
These application notes provide an overview of the use of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives in cell culture, with a focus on anticancer research. Detailed protocols for assessing cell viability, cell cycle progression, and apoptosis are provided to guide researchers in their investigations of this promising class of compounds. While specific data for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is limited, the following information on closely related spiro[cyclopropane-1,3'-indolin]-2'-one analogs serves as a valuable reference for experimental design.
Data Presentation
The in vitro cytotoxic activity of various spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been evaluated across multiple human cancer cell lines. The following tables summarize the reported IC50 values (the concentration required to inhibit 50% of cell growth), providing a clear comparison of their potency.
Table 1: Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6b | DU-145 | Prostate | <20[1][3] |
| 6u | DU-145 | Prostate | <20[1][3] |
| Generic | HT-29 | Colon | <20[1][3] |
| Generic | Hela | Cervical | <20[1][3] |
| Generic | A-549 | Lung | <20[1][3] |
| Generic | MCF-7 | Breast | <20[1][3] |
| 3b | DU-145 | Prostate | <10[5] |
| 3i | DU-145 | Prostate | <10[5] |
| 3b | Hela | Cervical | <10[5] |
| 3i | Hela | Cervical | <10[5] |
| 3b | A-549 | Lung | <10[5] |
| 3i | A-549 | Lung | <10[5] |
Table 2: Activity of Dispiro-Indolinone Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| Thiohydantoin-based dispiro-indolinones | LNCaP | Prostate | 1.2–3.5[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of the compound on cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., DU-145, HT-29, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Spiro[cyclopropane-1,3'-indolin]-2'-one derivative (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the spiro[cyclopropane-1,3'-indolin]-2'-one derivative in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
Spiro[cyclopropane-1,3'-indolin]-2'-one derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the spiro[cyclopropane-1,3'-indolin]-2'-one derivative for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by the compound.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
Spiro[cyclopropane-1,3'-indolin]-2'-one derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.
Caption: Experimental workflow for evaluating the in vitro anticancer effects.
Caption: Proposed mechanism of action leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one (EVT-3166988) | 83419-49-2 [evitachem.com]
- 5. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cancer Cell Line Screening: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the screening of the novel compound, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, for its potential anticancer activity. While specific data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for evaluating the efficacy of structurally related spiro-indolinone and indole derivatives that have demonstrated promising results in cancer cell line studies.[1][2][3][4][5][6][7][8] Related compounds, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, have been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in a caspase-3 dependent manner in prostate cancer cells.[1][5] Other indole-based ethanone derivatives have been identified as potent inhibitors of key cancer-related proteins like CBP/EP300 bromodomains.[2]
The following protocols provide a robust framework for assessing the cytotoxic and migratory effects of this compound, as well as its impact on cell cycle progression and apoptosis.
Data Presentation
Quantitative data from the described experiments should be meticulously recorded and summarized in tables for clear interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Breast (e.g., MCF-7) | Data to be filled | Data to be filled |
| Prostate (e.g., DU-145) | Data to be filled | Data to be filled |
| Lung (e.g., A549) | Data to be filled | Data to be filled |
| Colon (e.g., HT-29) | Data to be filled | Data to be filled |
| Cervical (e.g., HeLa) | Data to be filled | Data to be filled |
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cancer Cell Line | Concentration (µM) | % Wound Closure at 24h | % Wound Closure at 48h |
| (e.g., MDA-MB-231) | Vehicle Control | Data to be filled | Data to be filled |
| Test Compound (X µM) | Data to be filled | Data to be filled | |
| Test Compound (Y µM) | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cancer Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| (e.g., PC-3) | Vehicle Control | Data to be filled | Data to be filled | Data to be filled |
| Test Compound (IC50) | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[13]
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired time points (e.g., 48 and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential [mdpi.com]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assays with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of the novel compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While specific biological data for this exact compound is emerging, the protocols and potential mechanisms are based on studies of structurally related spiro[cyclopropane-1,3'-indolin]-2'-one and dispiro-indolinone analogs, which have demonstrated promising anticancer activities.[1][2][3][4][5]
Introduction
Spiro-indolinone scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][6] Compounds featuring the spiro[cyclopropane-1,3'-indolin]-2'-one core have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1] this compound is a novel analog within this class. Determining its effect on cell viability is a critical first step in evaluating its potential as a therapeutic agent.
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90% using a hemocytometer and Trypan Blue.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Data Presentation
The following table presents hypothetical IC50 values for this compound against various cancer cell lines, based on the activity of similar spiro-indolinone compounds.[1]
| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.5 |
| A549 | Lung Cancer | 48 | 22.8 |
| DU-145 | Prostate Cancer | 48 | 9.2 |
| HT-29 | Colon Cancer | 48 | 18.1 |
| HeLa | Cervical Cancer | 48 | 25.4 |
Note: The data presented in this table is for illustrative purposes and is based on the reported activity of structurally related compounds. Actual experimental results may vary.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Potential Signaling Pathway
Based on the known mechanisms of similar spirooxindole compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[1][10]
Caption: Potential intrinsic apoptosis pathway induced by the compound.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Spiro-oxindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-oxindole derivatives are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents.[1][2] These compounds can interact with multiple molecular targets involved in cancer progression, including kinases and proteins that regulate the cell cycle and apoptosis.[1] Mechanistic studies have revealed that many spiro-oxindole derivatives exert their antiproliferative effects by inducing cell cycle arrest and apoptosis.[1][3]
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel therapeutic compounds like spiro-oxindoles. This powerful technique allows for the rapid, quantitative analysis of multiple parameters at the single-cell level. Key applications include the detailed analysis of cell cycle distribution, the detection and quantification of apoptosis, the assessment of mitochondrial health, and the interrogation of intracellular signaling pathways. These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular responses to spiro-oxindole treatment.
Application 1: Cell Cycle Analysis Using Propidium Iodide Staining
A primary mechanism by which anticancer compounds inhibit tumor growth is by disrupting the normal progression of the cell cycle. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell, thereby revealing the distribution of the cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Several studies have demonstrated that spiro-oxindole compounds can induce cell cycle arrest, often causing an accumulation of cells in the G0/G1 or SubG1 phases.[3][4]
Data Presentation: Effect of Spiro-oxindole Compounds on Cell Cycle
The following table summarizes the reported effects of selected spiro-oxindole compounds on the cell cycle of various cancer cell lines.
| Compound ID | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| Compound 4, 8, 18, 24 | Jurkat, K-562, HeLa, Sk-mel-2 | 2-10 µM | 72 h | Accumulation of cells in SubG1 and G0/G1 phases | [3] |
| Compound 5g | MCF-7 | IC50 | 48 h | Increased Sub-G1 population | [5] |
| Compound 4a-c | 3T3-SV40 (Transformed) | 25 µM | 24 h | Changes in G0/G1, S, and G2/M phase distribution | [4] |
Experimental Protocol: Cell Cycle Analysis
This protocol details the procedure for preparing cells treated with spiro-oxindole compounds for cell cycle analysis using propidium iodide staining.
Materials:
-
Spiro-oxindole compound of interest
-
Cultured cancer cells
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treat the cells with various concentrations of the spiro-oxindole compound (and a vehicle control, e.g., <0.1% DMSO) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the previously collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A. The RNase A is essential for degrading RNA to ensure the PI signal is specific to DNA content.[6]
-
Incubate the cells in the dark for 30 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting emission in the appropriate channel (e.g., >600 nm).[6]
-
Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a DNA content histogram. Gate on single cells to exclude doublets and debris. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Application 2: Apoptosis Detection Using Annexin V and Propidium Iodide
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a hallmark of effective cancer therapies.[7] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[9] Propidium Iodide (PI) is a membrane-impermeable DNA dye that is excluded from live cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised.[8] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8][10]
Data Presentation: Pro-apoptotic Effects of Spiro-oxindole Compounds
| Compound ID | Cell Line | Concentration | Treatment Time | Apoptotic Population (%) | Necrotic Population (%) | Reference |
| Compound 5g | MCF-7 | IC50 | 48 h | 31.9% (Early + Late) | 5.43% | [5] |
| Compound 4e | MCF-7 | 10 µM | 48 h | 47.26% | Not specified | [11] |
| Compound 4f | MCF-7 | 10 µM | 48 h | 55.36% | Not specified | [11] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Spiro-oxindole compound of interest
-
Cultured cancer cells
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the spiro-oxindole compound as described in the cell cycle protocol. Include both negative (vehicle) and positive controls for apoptosis if possible.
-
Cell Harvesting: Collect both floating and adherent cells into a single centrifuge tube as previously described.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with ice-cold PBS.
-
Resuspension: Centrifuge again and discard the supernatant. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation. Collect FITC fluorescence (e.g., 530/30 nm filter) and PI fluorescence (e.g., >670 nm filter).
-
Data Analysis: Use a two-parameter dot plot (Annexin V vs. PI) to distinguish the four key populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive[8]
-
Principle of Annexin V/PI Staining
Caption: Differentiating cell states with Annexin V/PI.
Application 3: Signaling Pathway Analysis
Spiro-oxindole compounds can modulate key signaling pathways that control cell fate. Two pathways of significant interest are the p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] Flow cytometry can measure the expression or phosphorylation status of key proteins within these cascades at the single-cell level, a technique often referred to as "phospho-flow".[15][16]
p53-MDM2 Signaling
The p53 protein, the "guardian of the genome," is a tumor suppressor that induces cell cycle arrest and apoptosis in response to cellular stress.[17][18] Its activity is negatively regulated by Murine Double Minute 2 (MDM2), which targets p53 for degradation.[18] Several spiro-oxindole compounds have been designed to inhibit the p53-MDM2 interaction, thereby stabilizing p53, leading to the activation of downstream targets and subsequent apoptosis.[13] Flow cytometry can be used to quantify the intracellular levels of p53 protein.[17][19]
Caption: Inhibition of the p53-MDM2 interaction.
MAPK Signaling
The MAPK pathway is crucial for regulating cell proliferation, differentiation, and survival.[14] Key components include ERK1/2 and p38. Hyperactivation of this pathway is common in many cancers.[14] Phospho-specific antibodies can be used in flow cytometry to detect the activated (phosphorylated) forms of proteins like ERK (p-ERK), providing a measure of pathway activity in response to drug treatment.[15][20]
Caption: A simplified MAPK/ERK signaling pathway.
General Protocol: Intracellular Phospho-protein Staining
Materials:
-
Spiro-oxindole compound of interest
-
Cultured cells
-
Fixation Buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol or saponin-based buffer)[21]
-
Primary antibody (e.g., anti-p-ERK, anti-p53)
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Resuspend cells in Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge cells, remove the supernatant, and resuspend in ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice. (Note: Methanol is effective for many phospho-epitopes but can destroy some surface markers).[21]
-
Washing: Wash cells twice with a staining buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Resuspend the cell pellet in staining buffer containing the primary antibody at the recommended dilution. Incubate for 30-60 minutes at room temperature, protected from light.
-
Secondary Staining (if applicable): Wash the cells once, then resuspend in staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Final Wash: Wash cells one final time and resuspend in staining buffer for analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome. Analyze the mean fluorescence intensity (MFI) to quantify protein expression/phosphorylation.
Application 4: Analysis of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrion is central to the intrinsic pathway of apoptosis. A loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[22] This change can be measured using fluorescent potentiometric dyes. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[23] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red/orange. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[24] A shift from red to green fluorescence indicates mitochondrial depolarization.
Experimental Protocol: ΔΨm Measurement with JC-1
Materials:
-
Spiro-oxindole compound of interest
-
Cultured cells
-
Complete culture medium
-
PBS
-
JC-1 dye solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the spiro-oxindole compound as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
JC-1 Staining: Centrifuge the cells and resuspend the pellet in pre-warmed culture medium containing JC-1 dye (final concentration typically 1-5 µM).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells, discard the supernatant, and wash twice with PBS.
-
Resuspension: Resuspend the final cell pellet in PBS or flow cytometry buffer for analysis.
-
Flow Cytometry Analysis: Analyze immediately using a flow cytometer with a 488 nm excitation laser. Detect green fluorescence (monomers) in the FITC channel and red/orange fluorescence (J-aggregates) in the PE channel.
-
Data Analysis: Healthy cells will be high in the red channel, while apoptotic cells will show an increased signal in the green channel. The ratio of red to green fluorescence intensity is used to quantify the change in ΔΨm.
Workflow for Mitochondrial Membrane Potential Analysis
Caption: Workflow for analyzing ΔΨm with JC-1 dye.
References
- 1. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast [mdpi.com]
- 5. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. bosterbio.com [bosterbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Measurement of MAP kinase activation by flow cytometry using phospho-specific antibodies to MEK and ERK: potential for pharmacodynamic monitoring of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Analysis of Kinase Signaling Cascades | Springer Nature Experiments [experiments.springernature.com]
- 17. Flow Cytometric Analyses of p53-Mediated Cell Cycle Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. p53 flow cytometry evaluation in leukemias: correlation to factors affecting clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
Introduction
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is a research chemical with potential applications in drug discovery and development.[1] Its core structure, a spiro[cyclopropane-1,3'-indolin]-2'-one, is a recurring motif in compounds investigated for various therapeutic properties, notably as anticancer agents.[2][3][4] The unique three-dimensional arrangement of the spirocyclic system offers opportunities for novel molecular interactions with biological targets. High-throughput screening (HTS) of this and similar compounds can facilitate the identification of novel lead compounds for various diseases.[5]
This document provides a generalized framework for the application of this compound and structurally related compounds in HTS campaigns, drawing upon established methodologies for similar small molecules.
Key Applications in High-Throughput Screening
While specific HTS data for this compound is not publicly available, its structural features suggest potential utility in the following areas:
-
Anticancer Drug Discovery: The spirooxindole core is a known pharmacophore in compounds exhibiting anticancer activity.[2] HTS assays can be employed to screen for its effects on various cancer cell lines, targeting mechanisms such as cell cycle arrest and apoptosis.[2]
-
Modulation of Signaling Pathways: The indolinone scaffold is present in inhibitors of various kinases and other signaling proteins. HTS can be used to identify the specific cellular pathways modulated by this compound.
-
Neuroprotective Agent Screening: Compounds that protect neuronal cells from oxidative stress and other insults are of high interest. HTS assays can be designed to evaluate the cytoprotective effects of this compound in relevant cellular models.[5]
Experimental Protocols
The following are generalized protocols that can be adapted for the high-throughput screening of this compound.
Cell Viability and Cytotoxicity HTS Assay
This protocol describes a common method to assess the effect of the compound on the viability of cancer cell lines.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, DU-145, HeLa, A-549, MCF-7)[2]
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent
-
96-well or 384-well microplates
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader
Workflow Diagram:
HTS Cell Viability Assay Workflow
Procedure:
-
Cell Seeding: Seed cells into microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate medium.
-
Compound Addition: Add the diluted compound to the cell plates. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic drug) wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate until a formazan product is formed.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
The results of the HTS cell viability assay can be summarized in the following table:
| Cell Line | Compound IC50 (µM) |
| HT-29 (Colon) | Data to be determined |
| DU-145 (Prostate) | Data to be determined |
| HeLa (Cervical) | Data to be determined |
| A-549 (Lung) | Data to be determined |
| MCF-7 (Breast) | Data to be determined |
Apoptosis Induction HTS Assay
This protocol outlines a method to screen for the compound's ability to induce programmed cell death.
Objective: To determine if this compound induces apoptosis in a target cell line.
Materials:
-
Target cell line
-
This compound
-
Caspase-3/7 activity assay kit (or similar apoptosis detection reagent)
-
96-well or 384-well microplates
-
Luminometer or fluorescence plate reader
Workflow Diagram:
HTS Apoptosis Assay Workflow
Procedure:
-
Cell Seeding: Seed cells into microplates.
-
Compound Addition: Add this compound at a fixed concentration (e.g., at its IC50 value determined from the viability assay).
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Apoptosis Detection: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature to allow for signal development.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Compare the signal from compound-treated wells to vehicle-treated wells to determine the fold-increase in apoptosis.
Data Presentation:
The results can be presented in a table format:
| Cell Line | Compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Target Cell Line | Concentration Used | Data to be determined |
Signaling Pathway Analysis
Should the HTS assays indicate significant biological activity, further investigation into the underlying mechanism of action is warranted. A potential signaling pathway that could be affected by a spirooxindole-containing compound is the p53-mediated apoptotic pathway.
Hypothetical Signaling Pathway Diagram:
Hypothetical p53-Mediated Apoptotic Pathway
While this compound is commercially available for research purposes, there is currently a lack of published data regarding its specific biological activities and applications in high-throughput screening. The protocols and potential applications outlined in this document are based on established methodologies for structurally related compounds and provide a foundation for initiating such investigations. Further research is necessary to elucidate the specific mechanism of action and therapeutic potential of this compound.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[cyclopropane-1,3′-indolin]-2′-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. High-throughput screening identifies compounds that protect RPE cells from physiological stressors present in AMD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is a novel chemical entity belonging to the spiro-oxindole class of compounds. While direct biological data for this specific molecule is not extensively available, the core scaffold of spiro[cyclopropane-1,3'-indolin]-2'-one has demonstrated significant potential as an anticancer agent. Derivatives of this scaffold have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document provides an overview of the potential applications of this compound as a chemical probe, based on the activities of structurally related compounds. Detailed experimental protocols are provided to facilitate its investigation in a research setting.
The N-acetyl group on the indoline nitrogen and the amino group at the 6' position are key structural features that may modulate the biological activity of the parent spiro-indoline core. The presence of the acetyl group may influence the compound's solubility, membrane permeability, and metabolic stability.
Potential Biological Applications
Based on the known biological activities of structurally similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, this compound is proposed as a chemical probe for investigating:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
-
Cell Cycle Progression: Investigating its ability to induce cell cycle arrest, particularly at the G0/G1 phase.[1]
-
Apoptosis Induction: Studying its potential to trigger programmed cell death through caspase-dependent pathways.[1]
Data Presentation: Anticancer Activity of Structurally Related Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of a library of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against various human cancer cell lines, as reported by Reddy et al. (2015). This data is provided as a reference for the potential efficacy of this compound.
Table 1: IC50 Values (µM) of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | HT-29 (Colon) | DU-145 (Prostate) | HeLa (Cervical) | A-549 (Lung) | MCF-7 (Breast) |
| 6b | 15.4 ± 1.2 | 3.2 ± 0.3 | 10.1 ± 0.9 | 12.5 ± 1.1 | 18.2 ± 1.5 |
| 6u | 12.1 ± 1.0 | 2.8 ± 0.2 | 8.5 ± 0.7 | 10.3 ± 0.9 | 15.6 ± 1.3 |
| Doxorubicin | 0.8 ± 0.07 | 1.1 ± 0.09 | 0.9 ± 0.08 | 1.0 ± 0.09 | 1.2 ± 0.1 |
Data extracted from Reddy et al., Bioorg. Med. Chem. Lett. 2015, 25 (20), 4580-6.[1]
Proposed Mechanism of Action and Signaling Pathway
Based on studies of related compounds, this compound may induce apoptosis through the intrinsic pathway, initiated by mitochondrial stress. This leads to the activation of caspase-3, a key executioner caspase.
Caption: Proposed apoptotic signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cells.
Caption: MTT assay experimental workflow.
Materials:
-
Cancer cell line of interest (e.g., DU-145)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the compound on cell cycle distribution.
Caption: Cell cycle analysis workflow.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Annexin V-FITC/PI Apoptosis Assay
This protocol is to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Treat cells with the compound, harvest, and lyse the cells according to the kit manufacturer's instructions.
-
Assay: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the signal generated and compare the activity in treated versus untreated cells.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses the disruption of the mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
Treated and untreated cells
-
JC-1 or TMRE dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound.
-
Staining: Incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol.
-
Analysis:
-
JC-1: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
TMRE: Healthy cells with high ΔΨm accumulate TMRE in the mitochondria, resulting in bright red fluorescence. Apoptotic cells show reduced fluorescence.
-
-
Data Acquisition: Analyze the fluorescence using a fluorescence microscope or flow cytometer.
Safety Precautions
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Conduct all experiments in a well-ventilated area or a chemical fume hood.
-
Dispose of all chemical and biological waste according to institutional guidelines.
Conclusion
This compound represents a promising chemical probe for cancer research. The provided protocols, based on the established activities of its structural analogs, offer a robust framework for elucidating its biological effects and mechanism of action. Further investigation is warranted to fully characterize its potential as a therapeutic lead compound.
References
Application Notes and Protocols for Derivatives of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for novel derivatives of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. This class of compounds, featuring a unique spirocyclic system, holds significant promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Introduction
The spiro[cyclopropane-1,3'-indolin] scaffold is a privileged structural motif found in various biologically active natural products and synthetic compounds. The inherent three-dimensional nature of the spiro-cyclopropane moiety offers a unique topographical presentation for molecular interactions with biological targets. The presence of an amino group at the 6'-position and an ethanone group at the 1'-position of the indoline ring provides versatile handles for chemical modification, allowing for the generation of diverse derivatives with potentially tunable pharmacological properties.
Recent studies on structurally related spiro-indoline derivatives have revealed promising anticancer activities.[1][2][3] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3] The development of derivatives of this compound is therefore a promising avenue for the discovery of novel drug candidates.
Potential Applications
Based on the biological activities observed in analogous spiro[cyclopropane-1,3'-indolin]-2'-one systems, derivatives of this compound are being investigated for a range of therapeutic applications, including:
-
Anticancer Agents: As evidenced by studies on similar compounds, these derivatives are prime candidates for development as cytotoxic agents against various cancer cell lines.[1][2][3]
-
Inhibitors of Cell Signaling Pathways: The anticancer effects of related compounds suggest potential modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
Chemical Probes: Functionalized derivatives can be developed as chemical probes to investigate the pharmacology of specific biological targets.
Experimental Protocols
The following protocols outline a general approach for the synthesis and characterization of derivatives of this compound.
General Synthetic Scheme
A plausible synthetic route to the target derivatives involves a multi-step process starting from a substituted indolin-2-one. The key steps include the formation of the spiro-cyclopropane ring, followed by functionalization of the amino and acetyl groups.
Caption: General synthetic workflow for derivatives.
Protocol 1: Synthesis of 6'-Nitrospiro[cyclopropane-1,3'-indolin]-2'-one
This protocol describes a key step in the synthesis of the core scaffold.
Materials:
-
Substituted 3-methyleneindolin-2-one
-
Tosylhydrazone salt
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile, anhydrous
-
Benzyltriethylammonium chloride (BTEAC)
Procedure:
-
To a solution of the substituted 3-methyleneindolin-2-one (1.0 eq) in a 4:1 mixture of anhydrous THF and acetonitrile, add the corresponding tosylhydrazone salt (1.2 eq) and BTEAC (0.1 eq).
-
Stir the reaction mixture at 50 °C for the time required to complete the reaction (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization of the 6'-Amino Group
This protocol provides a general method for creating a library of derivatives from the core amine.
Materials:
-
This compound
-
Acyl chloride or sulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or sulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final derivative.
-
Characterize the purified compound using appropriate analytical techniques (NMR, MS, IR).
Quantitative Data
The following table summarizes the anticancer activity of some representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives from the literature, which serve as a basis for the potential of the title compound's derivatives.[2][3]
| Compound ID | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3b | H | 4-Cl | DU-145 (Prostate) | < 10 | [2] |
| 3i | H | 2,4-diCl | DU-145 (Prostate) | < 10 | [2] |
| 6b | 5-F | 4-Cl | DU-145 (Prostate) | 7.8 | [3] |
| 6u | 5-Br | 4-OCH₃ | DU-145 (Prostate) | 8.2 | [3] |
| 6b | 5-F | 4-Cl | A549 (Lung) | 12.5 | [3] |
| 6u | 5-Br | 4-OCH₃ | A549 (Lung) | 15.1 | [3] |
Potential Mechanism of Action
While the precise mechanism of action for derivatives of this compound is yet to be elucidated, studies on analogous compounds suggest that they may induce apoptosis through the intrinsic mitochondrial pathway.[3] This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.
Caption: Hypothetical apoptotic signaling pathway.
Conclusion
The development of derivatives of this compound represents a promising area of research in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization, combined with the encouraging biological activities of related spiro-indoline compounds, make this scaffold an attractive starting point for the discovery of novel therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers entering this exciting field.
References
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Given the limited publicly available solubility data for this specific compound, the guidance provided is based on general principles for poorly soluble research chemicals and data from structurally related spiro-indoline compounds.
Troubleshooting Guide & FAQs
This section addresses common solubility challenges in a question-and-answer format.
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the recommended initial steps?
A1: Due to its complex, largely non-polar structure, this compound is expected to have low aqueous solubility. The recommended initial approach is to use a co-solvent system.
-
Prepare a high-concentration stock solution in a water-miscible organic solvent. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[1][2][3]
-
Ensure complete dissolution of the stock solution. Gentle warming (e.g., to 37°C) or brief sonication can aid this process.[3][4]
-
Perform a serial dilution of the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[3]
Important Note: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[3]
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue for poorly soluble compounds.[1] To mitigate this, consider the following strategies:
-
Optimize the Co-solvent Percentage: While DMSO is a good starting point, keeping its final concentration low is crucial. You can experiment with different ratios of DMSO to aqueous buffer to find a balance between solubility and biological compatibility.[1]
-
Lower the Final Concentration: The intended final concentration of the compound in the aqueous buffer might be above its thermodynamic solubility limit. Try working with a lower final concentration.
-
pH Adjustment: The amino group on the indoline ring is basic and can be protonated. Adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 5-6) may increase the proportion of the more soluble ionized form of the compound.[3]
-
Use of Solubilizing Excipients: Consider the addition of solubilizing agents to your aqueous buffer, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68), at low, biologically compatible concentrations.[1][5]
Q3: What are some alternative formulation strategies to improve the oral bioavailability of this compound for in vivo studies?
A3: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble compounds:
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize lipophilic drugs and present them in a more readily absorbable form in the gastrointestinal tract.[6][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a hydrophilic polymer matrix, the dissolution rate and apparent solubility can be significantly increased.[3][8]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[9][10]
Quantitative Data on Structurally Related Compounds
| Compound Class | Example Compound | Aqueous Solubility (mg/L) | Reference |
| Spirooxindole-Pyrrolines | Compound 4c | 100.057 | [11] |
| Spirooxindole-Pyrrolines | Compound 4f | 0.330 | [11] |
Key Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol outlines a method for determining the approximate solubility of a compound in various solvents.
-
Materials: this compound, a selection of aqueous and organic solvents (e.g., water, PBS at pH 5.0 and 7.4, ethanol, methanol, DMSO, DMF), small glass vials, a vortex mixer, and a sonicator.
-
Procedure:
-
Add a small, known amount of the compound (e.g., 1 mg) to a series of vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).
-
Vortex the vials vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, incrementally add more solvent and repeat the vortexing until the compound is fully dissolved or a maximum volume is reached.
-
Gentle heating or sonication can be used to assist dissolution.
-
Visually inspect for any undissolved particles.
-
Calculate the approximate solubility in mg/mL for each solvent.
-
Protocol 2: Kinetic Solubility Assay using Turbidimetry
This protocol measures the concentration at which a compound begins to precipitate from an aqueous solution over time when diluted from a DMSO stock.
-
Materials: A high-concentration stock solution of the compound in DMSO, the desired aqueous buffer (e.g., PBS), a 96-well microplate, a multichannel pipette, and a plate reader capable of measuring turbidity (e.g., at 620 nm).
-
Procedure:
-
Prepare a series of dilutions of the DMSO stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer to each well.
-
Transfer a small volume of each DMSO dilution to the corresponding wells containing the aqueous buffer, ensuring rapid mixing. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Include a blank control (buffer with DMSO only).
-
Measure the turbidity of the solutions at various time points (e.g., 0, 1, 2, 4, and 24 hours).
-
The highest concentration that does not show a significant increase in turbidity over time is considered the kinetic solubility.[1]
-
Visualizations
Caption: Workflow for addressing compound solubility issues.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. future4200.com [future4200.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?
A1: Based on the general stability of related indoline and spirooxindole structures, the degradation of this compound in solution is likely due to one or more of the following factors:
-
Oxidation: The amine and indoline functionalities can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of colored degradation products.
-
Hydrolysis: The amide bond in the ethanone group could be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Photosensitivity: Exposure to UV or visible light can induce degradation of the compound.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the compound. Protic solvents, for example, may participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.
Q2: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
A2: To enhance the stability of your solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, degassed solvents. Aprotic solvents such as DMSO or DMF are often good choices for initial stock solutions. For aqueous buffers, ensure they are freshly prepared and degassed.
-
pH Control: If working in an aqueous medium, maintain the pH within a neutral range (pH 6-8), unless experimental conditions require otherwise. Buffer the solution to prevent pH shifts.
-
Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures, such as -20°C or -80°C. For working solutions, keep them on ice when not in use.
-
Antioxidants: If oxidation is a suspected issue, the addition of a small amount of an antioxidant (e.g., ascorbic acid, BHT) may be beneficial, but its compatibility with your experimental system must be verified.
Q3: I have observed a color change in my solution. What could this indicate?
A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative degradation. The formation of oxidized species or polymeric byproducts can lead to the absorption of visible light. It is recommended to characterize the solution using an analytical technique like HPLC to identify and quantify any degradation products.
Q4: How can I confirm if my compound is degrading and identify the degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the purity of your compound and detect degradation products. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can then be used to identify the mass of the degradation products, providing clues to their structure. A forced degradation study is often the first step in this process.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC | Hydrolysis, Oxidation, or Photodegradation | Perform a forced degradation study to identify the primary degradation pathway. Based on the results, adjust pH, protect from light, or use an inert atmosphere. |
| Appearance of new peaks in HPLC chromatogram | Compound Degradation | Quantify the new peaks relative to the parent compound. Use LC-MS to identify the degradation products. |
| Precipitation of compound in aqueous buffer | Poor Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your assay. |
| Inconsistent experimental results | Solution Instability | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is at room temperature. |
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how quantitative data on stability can be structured.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak (Area %) |
| 0.1 M HCl (60°C) | 24 h | 85.2 | 14.8 | 9.5 (RRT 0.85) |
| 0.1 M NaOH (60°C) | 24 h | 90.1 | 9.9 | 6.2 (RRT 0.91) |
| 3% H₂O₂ (RT) | 24 h | 78.5 | 21.5 | 15.3 (RRT 1.15) |
| Heat (80°C, solid) | 48 h | 98.1 | 1.9 | 1.1 (RRT 0.85) |
| Photostability (ICH Q1B) | 24 h | 92.7 | 7.3 | 4.8 (RRT 1.20) |
RRT = Relative Retention Time
Table 2: pH-Dependent Stability Profile in Aqueous Buffers at 25°C
| pH | Time (h) | % Remaining Parent Compound |
| 3.0 | 0 | 100.0 |
| 24 | 96.5 | |
| 48 | 92.8 | |
| 7.0 | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 9.0 | 0 | 100.0 |
| 24 | 97.2 | |
| 48 | 94.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the sample at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the sample at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and heat it in an oven at 80°C.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Caption: Troubleshooting workflow for addressing compound instability.
Caption: Hypothetical degradation pathways for the target compound.
Technical Support Center: Optimizing Spiro[cyclopropane-1,3'-indolin] Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of spiro[cyclopropane-1,3'-indolin] derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in spiro[cyclopropane-1,3'-indolin] synthesis can arise from several factors. Suboptimal reaction conditions are a frequent cause. The choice of solvent, temperature, and catalyst concentration are critical parameters that often require empirical optimization. For instance, in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones from 3-methyleneindolin-2-ones and tosylhydrazone salts, a solvent system of THF-acetonitrile (4:1, v/v) at 50°C has been shown to be effective.[1][2] The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading. A stepwise approach to optimization is recommended.
-
Solvent Screening: The polarity and solubility of reactants and intermediates can significantly impact the reaction outcome. A solvent screen is advisable. For example, in some multi-component reactions to synthesize spiro-indolinones, ethanol was found to be a superior solvent to acetonitrile, methanol, THF, and water, leading to higher yields in a shorter time.[3][4]
-
Check Starting Material Purity: Ensure the purity of your substrates, such as substituted indolin-2-ones and cyclopropanating agents, using techniques like NMR or chromatography.
-
Inert Atmosphere: If your reaction involves air-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yield.
Q2: I am observing poor diastereoselectivity in my cyclopropanation reaction. How can I control the stereochemical outcome?
Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by the catalyst, solvent, and the steric and electronic properties of the substrates.
Strategies for Improving Diastereoselectivity:
-
Catalyst Selection: For asymmetric synthesis, chiral catalysts are employed. Chiral thiourea catalysts have been successfully used for the asymmetric synthesis of spiro[cyclopropane-oxyindole] compounds, achieving high enantioselectivity.[5] The choice of metal catalyst in transition metal-catalyzed reactions is also critical.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.
-
Solvent Effects: The solvent can influence the conformation of the transition state. Experiment with a range of solvents with varying polarities.
-
Substrate Control: The steric bulk of substituents on both the indolinone scaffold and the cyclopropanating agent can direct the approach of the reagents, leading to a preferred diastereomer.
Q3: I am having difficulty with the purification of my final spiro[cyclopropane-1,3'-indolin] product. What purification methods are most effective?
Purification of spiro[cyclopropane-1,3'-indolin] derivatives can be challenging due to the presence of closely related isomers or unreacted starting materials.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and effective method. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
Recrystallization: For crystalline products, recrystallization can be a highly effective method for achieving high purity, although it may lead to some loss of material.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or for separating very close spots, preparative TLC can be a useful tool.
Q4: Are there any common side reactions I should be aware of?
Yes, depending on the synthetic route, several side reactions can occur. For instance, in some syntheses involving 3-phenacylideneoxindoles under basic conditions, the competing formation of furan derivatives can be a major drawback.[1][2] In multi-component reactions, the formation of byproducts from the condensation of starting materials can also occur.[6] Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of side products early on.
Data Presentation
Table 1: Optimization of Reaction Conditions for Spiro[cyclopropane-1,3'-indolin]-2'-one Synthesis [1][2]
| Entry | Solvent (v/v) | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | THF | 50 | BTEAC (10) | 4 | 65 |
| 2 | Acetonitrile | 50 | BTEAC (10) | 4 | 72 |
| 3 | THF:Acetonitrile (4:1) | 30 | BTEAC (10) | 6 | 78 |
| 4 | THF:Acetonitrile (4:1) | 50 | BTEAC (10) | 4 | 86 |
| 5 | THF:Acetonitrile (4:1) | 70 | BTEAC (10) | 3 | 82 |
Reaction conditions: 3-methyleneindolin-2-one (0.5 mmol), tosylhydrazone salt (0.6 mmol), solvent (2 mL). BTEAC = Benzyltriethylammonium chloride.
Experimental Protocols
Protocol 1: Metal-Free Diastereoselective Synthesis of 2-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)spiro[cyclopropane-1,3'-indolin]-2'-one [1][2]
-
To a 25 mL round-bottom flask, add 3-methyleneindolin-2-one (0.5 mmol), the corresponding tosylhydrazone salt (0.6 mmol), and benzyltriethylammonium chloride (11.5 mg, 0.05 mmol).
-
Add 2 mL of a THF-acetonitrile mixture (4:1, v/v).
-
Heat the reaction mixture at 50°C and stir until the complete consumption of the starting material is observed by TLC.
-
After completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.
Visualizations
Caption: Experimental workflow for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.
Caption: Troubleshooting logic for optimizing spiro[cyclopropane-1,3'-indolin] synthesis.
References
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction [yndxxb.ynu.edu.cn]
- 6. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
Technical Support Center: Purification of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is generally used for purifying the crude product after synthesis, while recrystallization is effective for obtaining a highly pure final product.
Q2: What are the common impurities found after the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route employed.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a common method to monitor the purification process. By comparing the spots of the crude mixture, the collected fractions, and a reference standard (if available), you can assess the separation and purity.
Q4: What is the expected appearance of pure this compound?
A4: While specific data for this compound is limited, analogous spiro-compounds are often crystalline solids. The color can range from white to off-white or pale yellow.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of the desired compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent) | Perform TLC with various solvent systems to find the optimal eluent that provides good separation (Rf value of the desired compound around 0.3-0.4). A common starting point for similar compounds is a mixture of ethyl acetate and hexane.[1] |
| Incorrect stationary phase | Silica gel is a standard choice. If separation is still poor, consider using alumina or a reverse-phase C18 column. |
| Column overloading | Reduce the amount of crude material loaded onto the column. The amount of silica gel should be at least 30-50 times the weight of the crude product. |
| Column channeling or cracking | Ensure the column is packed uniformly without any air gaps. Running the column at a consistent and not excessively high pressure can prevent cracking. |
Issue: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent system is too non-polar | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Strong interaction with the stationary phase | If using silica gel, the amine group in the molecule might be strongly adsorbing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help. |
Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even at boiling point.
| Possible Cause | Suggested Solution |
| The solvent is not suitable | The compound is likely insoluble in that solvent. Test the solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane).[2][3] |
| Insufficient solvent | Add more solvent in small portions until the compound dissolves at the boiling point.[2] |
Issue: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Suggested Solution |
| The solution is supersaturated | Add a small amount of additional hot solvent to the oily mixture to ensure it is fully dissolved, then allow it to cool slowly. |
| The cooling process is too rapid | Allow the solution to cool to room temperature slowly, without disturbance. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Subsequent cooling in an ice bath can then be performed. |
| Impurities are present | The presence of impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography. |
Issue: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| The compound is too soluble in the recrystallization solvent | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (e.g., ethanol-water, dichloromethane-hexane) might be necessary.[3] |
| Too much solvent was used | After dissolving the compound in a minimal amount of hot solvent, if recovery is low, you can try to evaporate some of the solvent and cool the solution again. |
| Premature crystallization during hot filtration | If a hot filtration step is necessary to remove insoluble impurities, use a pre-heated funnel and flask to prevent the product from crystallizing out on the filter paper.[3] |
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound to illustrate expected outcomes. Actual results may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | 65 | 95 | 70 |
| Recrystallization (Ethanol) | 95 | >99 | 85 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture to boiling with stirring until the compound is completely dissolved. Add more solvent dropwise if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Overcoming Poor Yield in Spiro-oxindole Synthesis
Welcome to the technical support center for spiro-oxindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these vital heterocyclic compounds. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to help you improve your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that can lead to poor yields in spiro-oxindole synthesis.
1. Why is my reaction yield low when using electron-rich isatins?
Electron-donating groups on the isatin ring can decrease the electrophilicity of the C3-carbonyl carbon, making it less reactive towards nucleophilic attack. This can lead to slower reaction rates and lower yields. In some cases, isatins with electron-releasing groups have been observed to give slightly lower yields compared to those with electron-withdrawing groups.[1]
Troubleshooting Steps:
-
Increase Catalyst Loading: For Lewis acid-catalyzed reactions, a higher catalyst loading might be necessary to sufficiently activate the isatin.
-
Use a Stronger Lewis Acid: Switching to a more potent Lewis acid catalyst can enhance the reactivity of electron-rich isatins.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the reduced reactivity. However, monitor for potential side reactions.
-
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate reactions and improve yields, even with substituted isatins.[2][3]
2. My 1,3-dipolar cycloaddition reaction is sluggish and giving low yields. What can I do?
The efficiency of 1,3-dipolar cycloaddition reactions for spiro-oxindole synthesis is highly dependent on the stability and reactivity of the in-situ generated azomethine ylide and the nature of the dipolarophile.
Troubleshooting Steps:
-
Solvent Optimization: The choice of solvent is critical. While polar aprotic solvents are often used, polar protic solvents like ethanol have been shown to be effective, particularly in promoting the solubility of reactants like L-proline.[4] In some cases, ionic liquids have led to enhanced yields compared to conventional solvents.[5]
-
Molar Ratio of Reactants: An excess of the isatin and the amino acid (e.g., L-proline) can drive the reaction towards completion.[4]
-
Choice of Dipolarophile: The electronic nature of the dipolarophile plays a significant role. Electron-deficient alkenes and alkynes are generally more reactive.
-
Catalyst-Free Conditions: Many 1,3-dipolar cycloaddition reactions for spiro-oxindole synthesis proceed efficiently without a catalyst, which simplifies purification.[4]
3. I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side reactions?
The formation of multiple products is a common issue, often arising from side reactions or the formation of diastereomers.
Common Side Reactions:
-
Self-condensation of Isatin: Under certain conditions, isatin can undergo self-condensation.
-
Dimerization of the Michael Acceptor: Some activated alkenes can dimerize under the reaction conditions.
-
Formation of Diastereomers: If the reaction creates multiple chiral centers, a mixture of diastereomers can be formed. The diastereoselectivity can often be influenced by the catalyst, solvent, and temperature.
-
Condensation of Isatin with Two Equivalents of a Nucleophile: In some three-component reactions, the isatin can react with two molecules of one of the nucleophilic partners.[6]
Troubleshooting and Purification:
-
Optimize Reaction Conditions: Carefully screen solvents, catalysts, and temperatures to favor the formation of the desired product and improve diastereoselectivity.
-
Purification Strategy: Column chromatography is the most common method for purifying spiro-oxindoles. A careful selection of the solvent system is crucial for separating the desired product from byproducts and diastereomers. Recrystallization can also be an effective purification technique for crystalline products.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, highlighting the impact of different reaction parameters on the yield of spiro-oxindole synthesis.
Table 1: Effect of Catalyst on a Three-Component Spiro-oxindole Synthesis
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | None | 24 | Trace |
| 2 | AgBF₄ (10) | 24 | 62 |
| 3 | CuOTf (10) | 12 | 35 |
| 4 | BF₃·Et₂O (10) | 12 | 48 |
| 5 | TiCl₄ (10) | 12 | 25 |
| 6 | SnCl₄ (10) | 12 | 78 |
Reaction Conditions: N-methylisatin, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone in Cl(CH₂)₂Cl at 60 °C.[2][3]
Table 2: Influence of Isatin Substituents on Yield under Thermal and Microwave Conditions
| Entry | Isatin Substituent (R) | Protocol | Time | Yield (%) |
| 1 | H | A | 3 days | 55 |
| 2 | H | B | 80 min | 75 |
| 3 | 5-Me | A | 3 days | 75 |
| 4 | 5-Me | B | 80 min | 85 |
| 5 | 5-Br | A | 3 days | 80 |
| 6 | 5-Br | B | 80 min | 90 |
| 7 | 5-NO₂ | A | 3 days | 85 |
| 8 | 5-NO₂ | B | 80 min | 92 |
Protocol A: SnCl₄ (10 mol%), Cl(CH₂)₂Cl, 60 °C. Protocol B: SnCl₄·5H₂O (10 mol%), Cl(CH₂)₂Cl, Microwave, 80 °C.[2][3]
Table 3: Solvent Optimization for a One-Pot Multicomponent Cycloaddition
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 72 | ND |
| 2 | Methanol | 72 | 45 |
| 3 | Ethanol | 5 | 85 |
| 4 | Isopropanol | 72 | 30 |
| 5 | Acetonitrile | 72 | ND |
| 6 | THF | 72 | ND |
| 7 | Dioxane | 72 | ND |
| 8 | DMSO | 72 | ND |
Reaction Conditions: Chalcone, isatin, and L-proline (1:1.3:1.3) at reflux temperature. ND = Not Detected.[4][7]
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[dihydropyridine-oxindoles] [6]
-
To a solution of the appropriate arylamine (2.0 mmol) and isatin (2.0 mmol) in acetic acid (10.0 mL), add cyclopentane-1,3-dione (2.0 mmol, 0.196 g).
-
Stir the reaction mixture at room temperature for approximately 9–12 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol.
-
If necessary, recrystallize the product from DMF to obtain the pure spiro[dihydropyridine-oxindole].
Protocol 2: One-Pot Multicomponent [3+2] Cycloaddition for the Synthesis of Pyrrolizidine Spiro-oxindoles [4]
-
In a round-bottom flask, combine the chalcone (1.0 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol).
-
Add ethanol (10 mL) to the mixture.
-
Reflux the reaction mixture for 5 hours, monitoring the progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product often crystallizes out of the solution. Collect the solid by filtration.
-
If necessary, recrystallize the product from ethanol to obtain the pure spiro-oxindole derivative.
Protocol 3: Lewis Acid-Catalyzed Three-Component Synthesis of Spiro-oxindole Pyranochromenediones under Microwave Irradiation [2][3]
-
In a microwave-safe reaction vessel, combine the isatin (1.0 equiv), 1,3-cyclohexanedione (1.1 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.1 equiv).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Add SnCl₄·5H₂O (10 mol%) as the catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 80 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-oxindole.
Visualizations
Caption: General reaction scheme for multicomponent spiro-oxindole synthesis.
Caption: Troubleshooting workflow for overcoming poor spiro-oxindole yield.
Caption: Common side reactions in spiro-oxindole synthesis.
References
- 1. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 2. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone degradation pathways
This technical support center provides guidance and answers frequently asked questions regarding the degradation pathways and stability testing of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and related spiro[cyclopropane-1,3'-indolinone] derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for spiro[cyclopropane-1,3'-indolinone] derivatives under forced degradation conditions?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present (amide, amine, cyclopropane ring, and aromatic ring), several degradation pathways can be anticipated under stress conditions. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1][2]
Potential degradation pathways include:
-
Hydrolysis: The amide bond in the indolinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.
-
Oxidation: The amino group and the indolinone ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species. The cyclopropane ring may also undergo oxidative cleavage under harsh conditions.
-
Photolysis: Exposure to UV or fluorescent light can induce photolytic degradation, often through free-radical mechanisms, potentially affecting the aromatic ring and other chromophoric parts of the molecule.[3]
-
Thermolysis: High temperatures can lead to the cleavage of weaker bonds within the molecule.
Q2: How can I develop a stability-indicating HPLC method for my spiro[cyclopropane-1,3'-indolinone] analog?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4] The development of such a method, typically using High-Performance Liquid Chromatography (HPLC), is a critical step in drug development.[5]
A general approach involves:
-
Forced Degradation: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[1][5]
-
Chromatographic Separation: Developing an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent drug from all the generated degradation products. This often requires optimizing the mobile phase composition, pH, gradient, and column temperature.
-
Method Validation: Validating the developed method according to ICH guidelines (Q2B) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Q3: I am not seeing any degradation of my compound under stress conditions. What should I do?
If you do not observe any degradation, the conditions might not be stringent enough. Consider the following adjustments:
-
Increase Stressor Concentration: For acidic and basic hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[3]
-
Increase Temperature: If there is no degradation at room temperature, the temperature can be elevated (e.g., to 50-70 °C).[1]
-
Extend Exposure Time: The duration of the stress testing should generally not exceed 7 days.[1]
-
Use Co-solvents: If your compound has poor aqueous solubility, using a co-solvent can improve its dissolution in the stress medium.[1]
Q4: My degradation product peaks are not well-resolved from the main peak in my HPLC chromatogram. How can I improve the separation?
Poor resolution can be addressed by modifying the chromatographic conditions:
-
Change Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.
-
Modify pH of the Aqueous Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase.
-
Alter the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Try a Different Column: A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size may provide better selectivity.
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.
Troubleshooting Guides
Troubleshooting Common Issues in Forced Degradation Studies
| Issue | Possible Cause | Recommended Solution |
| No or minimal degradation | Stress conditions are too mild. | Increase stressor concentration, temperature, or duration of exposure.[1][3] |
| Poor solubility of the compound. | Use a co-solvent to increase solubility in the stress medium.[1] | |
| Excessive degradation ( > 90%) | Stress conditions are too harsh. | Reduce stressor concentration, temperature, or duration of exposure. |
| Poor peak shape in HPLC | Column overload. | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. | |
| Column degradation. | Use a guard column or replace the analytical column. | |
| Irreproducible results | Inconsistent sample preparation. | Ensure accurate and consistent preparation of all samples and standards. |
| Fluctuation in instrument conditions. | Equilibrate the HPLC system thoroughly before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on spiro[cyclopropane-1,3'-indolinone] derivatives.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the sample at 60 °C for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the sample at 60 °C for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the sample at room temperature for 24 hours.
-
At appropriate time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and heat it in an oven at 105 °C for 48 hours.
-
At appropriate time points, dissolve a known weight of the sample in a suitable solvent for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
Analyze the samples by HPLC at appropriate time points.
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration to 95% A, 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Optimization: Inject the stressed samples and optimize the gradient, flow rate, and mobile phase pH to achieve adequate separation of all peaks.
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 1 M HCl, 60 °C, 24h | 15.2 | 2 | 0.85 |
| 1 M NaOH, 60 °C, 24h | 25.8 | 3 | 0.72, 0.91 |
| 30% H₂O₂, RT, 24h | 8.5 | 1 | 1.15 |
| Thermal (105 °C), 48h | 5.1 | 1 | 0.95 |
| Photolytic | 12.3 | 2 | 0.88, 1.08 |
Visualizations
Caption: Hypothetical degradation pathways for a spiro[cyclopropane-1,3'-indolinone] derivative.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for HPLC peak resolution.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijariie.com [ijariie.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Troubleshooting inconsistent results in assays with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. The information is designed to help address common challenges and ensure the generation of reliable and reproducible data in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I might face when working with this compound in biological assays?
A1: Due to its chemical structure, you may encounter issues related to solubility, stability, and non-specific interactions. The spirocyclic and aromatic nature of the molecule can lead to poor aqueous solubility and a tendency to aggregate at higher concentrations. The primary aromatic amine and the acetamide group may also be susceptible to degradation or may interfere with certain assay components.
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration primary stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the compound is fully dissolved by gentle vortexing or sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A3: This phenomenon, often called "crashing out," occurs when a compound is not soluble in the final aqueous environment.[1][2] To mitigate this, you can try several approaches:
-
Optimize the dilution method: Add the stock solution to the buffer in a stepwise manner while vortexing to ensure rapid mixing.[2]
-
Reduce the final DMSO concentration: While DMSO is a good solvent for the stock, high final concentrations can be toxic to cells and affect assay performance. Aim for a final DMSO concentration of less than 1%, if possible.[3]
-
Use co-solvents: A small percentage of a water-miscible organic co-solvent in the final buffer can improve solubility.[2]
-
Adjust buffer pH: The primary amine in the compound is basic. Lowering the pH of the buffer below the pKa of the amine will protonate it, which may increase aqueous solubility.[2]
Q4: How can I determine if my compound is aggregating in the assay?
A4: Compound aggregation is a common cause of non-specific assay interference and can lead to false-positive results.[4][5][6] You can investigate aggregation using the following methods:
-
Detergent test: The inclusion of a small amount of non-ionic detergent, such as 0.01% Triton X-100, can often disrupt aggregates and reduce non-specific activity.[7]
-
Dynamic Light Scattering (DLS): This technique can directly detect the presence of aggregates in your compound solution.[7]
-
Centrifugation: Centrifuging the compound solution before adding it to the assay may pellet larger aggregates, leading to a decrease in activity if aggregation is the cause.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 or EC50 Values
Inconsistent potency values are a frequent problem in assays and can stem from several factors related to the compound's behavior in the assay medium.
| Potential Cause | Recommended Action |
| Poor Solubility / Precipitation | The compound may be precipitating at higher concentrations, leading to a flattening of the dose-response curve. Visually inspect the wells for precipitate. Determine the kinetic solubility of the compound in the assay buffer.[8] |
| Compound Aggregation | Aggregates can non-specifically inhibit or activate proteins, leading to variable results.[4][7] Perform a detergent counter-screen (e.g., with 0.01% Triton X-100) to see if the activity is attenuated.[7] |
| Compound Instability | The compound may be degrading over the course of the experiment. Assess the stability of the compound in the assay buffer over the incubation time using methods like LC-MS.[9][10] |
| Non-Specific Binding | The hydrophobic nature of the compound may cause it to bind to plastics or other surfaces, reducing the effective concentration.[11][12] Using low-binding plates or adding a carrier protein like BSA to the buffer can help mitigate this.[13] |
Issue 2: High Background Signal or False Positives
High background signals or the appearance of activity in negative controls can be caused by the intrinsic properties of the test compound interfering with the assay detection method.
| Potential Cause | Recommended Action |
| Autofluorescence | If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths of the assay. Measure the fluorescence of the compound in the assay buffer without the other assay components.[14] |
| Fluorescence Quenching | The compound may be quenching the fluorescent signal of the reporter molecule. This can be tested by adding the compound to a solution of the fluorophore and measuring the signal.[15] |
| Assay Reagent Interference | The primary amine or other functional groups on the compound could react with assay reagents. Run the assay in the absence of the biological target to see if the compound still generates a signal.[16] |
| Redox Activity | Compounds with certain functional groups can be redox-active and interfere with assays that rely on redox-sensitive reporters (e.g., luciferase). There are specific counter-screens for redox activity. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method to estimate the solubility of this compound in your assay buffer.
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer (e.g., 1 µL into 99 µL of buffer). The final DMSO concentration should be consistent with your assay conditions.
-
Incubate the solutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions by measuring the absorbance at a wavelength such as 620 nm.[17] An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.
Protocol 2: Compound Stability Assessment by LC-MS
This protocol helps determine if the compound is stable under your experimental conditions.
-
Prepare a solution of the compound in your assay buffer at a relevant concentration.
-
Incubate the solution under the same conditions as your assay (e.g., temperature, light exposure).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).[10]
-
Stop the degradation at each time point by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Analyze the samples by LC-MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the percentage of compound remaining versus time to determine the stability.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: A workflow for identifying and mitigating assay artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 6. nmxresearch.com [nmxresearch.com]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 6: [Assessment of compound stability in...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugdiscovery.msu.edu [drugdiscovery.msu.edu]
Technical Support Center: 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
Disclaimer: The following information is a generalized technical support guide for researchers working with novel small molecule inhibitors like 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. As this is a research compound with limited publicly available data, this guide is based on established principles for characterizing and troubleshooting the off-target effects of small molecules.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected cellular phenotypes after treating cells with this compound. How can I determine if these are on-target or off-target effects?
A1: Distinguishing between on-target and off-target effects is a critical step in characterizing a novel inhibitor. A multi-pronged approach is recommended:
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of the compound with varying potencies. A strong correlation between the potency of the analogues in biochemical assays and their effect in cellular assays suggests an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype is rescued or mimicked in the knockdown/knockout cells, it is likely an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target protein. If the compound's effect is reversed, it points to an on-target mechanism.
-
Orthogonal Assays: Confirm the phenotype using a different method or assay that measures a distinct downstream effect of the intended target.
-
Off-Target Profiling: Screen the compound against a broad panel of related proteins (e.g., a kinase panel if the target is a kinase) to identify potential off-target interactions.[1][2]
Q2: My experimental results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Stability: The compound may be unstable in your cell culture medium or under specific experimental conditions. Assess its stability over the time course of your experiment.
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is crucial to use cells within a consistent and low passage number range.
-
Cell Density: The density of cells at the time of treatment can influence the compound's effective concentration and the cellular response. Ensure consistent cell seeding densities across experiments.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have biological effects, especially at higher concentrations. Always include a vehicle-only control and keep the final solvent concentration consistent and as low as possible (typically <0.1%).
-
Biological Variability: Primary cells and some cancer cell lines can exhibit significant inherent biological variability.
Q3: How do I differentiate between cytotoxicity and a specific off-target effect?
A3: It can be challenging to distinguish general toxicity from a specific off-target effect. Consider the following:
-
Dose-Response Curve: A steep dose-response curve may indicate general cytotoxicity, while a more gradual curve might suggest a specific pharmacological effect.
-
Time Course: Cytotoxic effects often manifest over longer incubation times. Assess cell viability at multiple time points.
-
Mechanism of Cell Death: Use assays to determine if the cell death is apoptotic or necrotic. A specific off-target effect might induce a particular cell death pathway.
-
Comparison with Known Cytotoxins: Compare the observed phenotype and dose-response with well-characterized cytotoxic agents.
-
Cell Line Specificity: If the effect is observed in multiple cell lines with varying genetic backgrounds, it is more likely to be a general cytotoxic effect. Conversely, if the effect is specific to cell lines expressing a particular off-target, it points towards a specific interaction.
Troubleshooting Guides
Problem 1: Unexpected Cell Morphology Changes
-
Possible Cause 1: Cytotoxicity.
-
Troubleshooting Step: Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic range for your functional assays.
-
-
Possible Cause 2: Off-target effect on cytoskeletal proteins.
-
Troubleshooting Step: Perform immunofluorescence staining for key cytoskeletal components like actin and tubulin to visualize any disruptions. Consider a targeted screen against known regulators of the cytoskeleton.
-
-
Possible Cause 3: On-target effect.
-
Troubleshooting Step: Investigate the known or predicted functions of your intended target in regulating cell shape and adhesion.
-
Problem 2: Inconsistent Downstream Signaling Readouts
-
Possible Cause 1: Off-target inhibition of an upstream kinase in the same pathway.
-
Troubleshooting Step: Review the literature for the signaling pathway of interest. Perform a targeted kinase screen against kinases known to be involved in that pathway.[2] If available, use a more selective inhibitor for your intended target as a control.
-
-
Possible Cause 2: Activation of a compensatory signaling pathway.
-
Troubleshooting Step: Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry-based phosphoproteomics. Co-treatment with inhibitors of the suspected compensatory pathway may restore the original phenotype.
-
-
Possible Cause 3: Cell line-specific off-target effects.
-
Troubleshooting Step: Test your compound in multiple cell lines to see if the results are cell-type specific. A kinome-wide selectivity screen using lysates from the specific cell line can help identify cell-specific off-targets.[2]
-
Data Presentation: Quantitative Off-Target Profiling
When performing off-target screening, such as a kinase panel, the data should be presented in a clear and structured format to allow for easy interpretation of selectivity.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | % Inhibition @ 1 µM |
| Primary Target | 25 | 1 | 95% |
| Off-Target Kinase A | 750 | 30 | 70% |
| Off-Target Kinase B | 2,500 | 100 | 45% |
| Off-Target Kinase C | >10,000 | >400 | <10% |
| Off-Target Kinase D | 150 | 6 | 88% |
Interpretation: In this hypothetical example, the compound shows good selectivity against Off-Target Kinase C. However, it has significant activity against Off-Target Kinase D and moderate activity against Off-Target Kinase A, which could lead to off-target effects in cellular systems where these kinases are active.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (a broad panel).
-
Kinase-specific peptide or protein substrates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle-only control (DMSO) and a no-kinase control (background).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is for assessing target engagement of an inhibitor within intact cells based on ligand-induced thermal stabilization of the target protein.[3][4][5]
Materials:
-
Cultured cells.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibody specific to the target protein.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[5]
Visualizations
Caption: Workflow for characterizing on-target and off-target effects.
Caption: Troubleshooting flowchart for unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathway inhibition.
References
Technical Support Center: Managing Cytotoxicity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the cytotoxicity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and related spiro-cyclopropyl-indolinone compounds in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general cytotoxic profile of spiro-cyclopropyl-indolinone compounds?
A1: Spiro-cyclopropyl-indolinone compounds, a class to which this compound belongs, have demonstrated significant cytotoxic and antiproliferative activity against various cancer cell lines.[1][2][3][4][5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5] While this is desirable for cancer therapy, it also indicates potential cytotoxicity towards normal, healthy cells. The specific cytotoxic profile of this compound on normal cells requires empirical determination.
Q2: What are the expected off-target effects of this compound?
A2: As with many kinase inhibitors and other targeted therapies, off-target effects are a possibility.[6][7][8][9] These can arise from the compound binding to unintended proteins or activating parallel signaling pathways.[7] For spirooxindole scaffolds, off-target effects could contribute to cytotoxicity in normal cells. It is crucial to perform comprehensive selectivity profiling to identify potential off-target interactions.
Q3: How can I determine a safe and effective concentration range for my experiments?
A3: A dose-response study is essential. This involves treating your normal cell line with a wide range of concentrations of the compound and assessing cell viability at different time points. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration that minimizes cytotoxicity to normal cells while still being relevant for your experimental goals. Cell viability can be assessed using assays like MTT, XTT, or real-time viability assays.[10][11]
Q4: What are the key cellular markers to monitor for cytotoxicity?
A4: Key markers include loss of membrane integrity, activation of caspases (key enzymes in apoptosis), DNA fragmentation, and changes in mitochondrial membrane potential.[12][13][14] Assays that measure these markers, such as Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and TUNEL assays, can provide detailed insights into the mechanism of cell death.[12][15]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in normal control cells at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration calculation or dilution error. | Double-check all calculations and ensure proper dilution of the stock solution. Prepare fresh dilutions for each experiment. |
| High sensitivity of the specific normal cell line. | Test the compound on a panel of different normal cell lines to identify a more resistant model. Consider using primary cells from different tissues if relevant to your research. |
| Off-target effects of the compound. | Perform a kinome scan or other target profiling to identify potential off-target interactions.[6] If off-targets are identified, consider if these could be mediating the toxicity. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to confirm. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use sterile techniques and periodically test your cell lines for mycoplasma. |
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent incubation times or compound exposure. | Standardize all incubation times precisely. Ensure the compound is added and removed at the same time points for all replicates and experiments. |
| Reagent instability. | Prepare fresh working solutions of the compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay-related issues. | Optimize the cell seeding density and assay incubation times. Ensure that the chosen viability or cytotoxicity assay is appropriate for your experimental setup and cell type.[10][11] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various spirooxindole compounds against different cell lines, providing a comparative context for the potential cytotoxicity of this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3′-(nitroisoxazole)spiro[pyrrolidin-3,2′-oxindoles] | MCF-7 (Breast Cancer) | 0.12 | [2] |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | DU-145 (Prostate Cancer) | <20 | [5] |
| Spirooxindole-pyrrolidine hybrids | MCF-7 (Breast Cancer) | 4.3 ± 0.18 | [1] |
| Spirooxindole-pyrrolidine hybrids | HepG2 (Liver Cancer) | 3.5 ± 0.11 | [1] |
| Spiro-fused heterocyclic compounds | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 | [4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability based on the metabolic activity of living cells.[10]
Materials:
-
96-well cell culture plates
-
Your chosen normal cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
6-well cell culture plates
-
Your chosen normal cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Validation & Comparative
Validating the Anticancer Activity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Comparative Guide
Introduction
Comparative Anticancer Activity
The anticancer potential of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in this assessment. A lower IC50 value indicates higher potency.
A study by Kamal et al. (2015) synthesized and evaluated a library of spiro[cyclopropane-1,3'-indolin]-2'-ones against five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast).[2] Several compounds in this series demonstrated promising anticancer activity, with IC50 values under 20 μM.[2] For instance, compounds 6b and 6u from this study showed significant activity against the DU-145 human prostate cancer cell line.[2]
The following table summarizes the IC50 values for representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives and compares them with standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against various cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives | ||||
| Compound 6b | DU-145 | Prostate | <20 | [2] |
| Compound 6u | DU-145 | Prostate | <20 | [2] |
| Standard Chemotherapeutic Drugs | ||||
| Doxorubicin | MCF-7 | Breast | 2.5 | [3] |
| A549 | Lung | >20 | [3] | |
| HCT116 | Colon | ~1.9 | [4] | |
| Cisplatin | MCF-7 | Breast | ~9 | [5] |
| A549 | Lung | 16.48 | [6] | |
| HCT116 | Colon | ~9.15-14.54 | [7] |
Note: The IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to differences in experimental conditions such as treatment duration and assay type.[8]
Potential Mechanism of Action: The p53-MDM2 Pathway
A prominent mechanism of action for many spirooxindole compounds is the inhibition of the p53-MDM2 interaction.[9][10] The p53 protein is a critical tumor suppressor that regulates the cell cycle, DNA repair, and apoptosis.[9] MDM2 is an oncoprotein that negatively regulates p53 by targeting it for degradation.[9][10] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[10] By inhibiting the p53-MDM2 interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of anticancer activity.
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
2. Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS).[15][16]
-
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[15][16]
-
Procedure:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Harvest and wash the cells.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.[17][18]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.[17]
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[1][19]
-
Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA.[1][20] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[1]
-
Procedure:
-
Cell Treatment: Treat cells with the test compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold ethanol.[19][20]
-
Staining: Treat the cells with RNase to remove RNA and then stain with PI solution.[19][20]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Conclusion
While direct experimental validation of the anticancer activity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is pending, the available data on structurally similar spiro[cyclopropane-1,3'-indolin]-2'-one derivatives strongly suggest its potential as a promising anticancer agent. The broader class of spirooxindoles has demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways such as the p53-MDM2 axis. Further investigation of the target compound using the standardized experimental protocols outlined in this guide is warranted to fully elucidate its therapeutic potential and mechanism of action. Comparative studies against both established and novel anticancer agents will be crucial in positioning this compound in the landscape of cancer drug discovery.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. vet.cornell.edu [vet.cornell.edu]
A Comparative Analysis: The Potential of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone in Oncology
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, the unique structural motif of the spiro[cyclopropane-1,3'-indolin] scaffold has emerged as a promising area of investigation. This guide provides a comparative overview of the therapeutic potential of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and its derivatives against established anticancer agents.
While direct experimental data on this compound is not yet publicly available, extensive research on the closely related spiro[cyclopropane-1,3'-indolin]-2'-one and -imine analogues provides a strong foundation for a hypothetical profile of its anticancer activity. Studies have demonstrated that this class of compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.[1]
This guide will compare the projected activities of a representative spiro[cyclopropane-1,3'-indolin]-based agent with three widely used chemotherapy drugs: Cisplatin, Doxorubicin, and Paclitaxel. These established agents represent different mechanisms of action, providing a broad context for evaluating the potential of this novel chemical entity.
Comparative Efficacy and Mechanism of Action
The following tables summarize the known or projected anticancer properties of our representative spiro[cyclopropane-1,3'-indolin] agent and the selected established anticancer drugs.
Table 1: In Vitro Cytotoxicity (IC50) of a Representative Spiro[cyclopropane-1,3'-indolin]-based Agent and Standard Chemotherapeutic Drugs
| Compound/Agent | Cancer Cell Line | IC50 (µM) - Representative Data |
| Representative Spiro[cyclopropane-1,3'-indolin]-based Agent | A549 (Lung) | Hypothetical data based on analogues: <20[1] |
| DU-145 (Prostate) | Hypothetical data based on analogues: <20[1] | |
| HT-29 (Colon) | Hypothetical data based on analogues: <20[1] | |
| HeLa (Cervical) | Hypothetical data based on analogues: <20[1] | |
| MCF-7 (Breast) | Hypothetical data based on analogues: <20[1] | |
| Cisplatin | A549 (Lung) | ~ 5 - 15 |
| DU-145 (Prostate) | ~ 2 - 10 | |
| Doxorubicin | A549 (Lung) | ~ 0.1 - 1 |
| MCF-7 (Breast) | ~ 0.01 - 0.1 | |
| Paclitaxel | A549 (Lung) | ~ 0.01 - 0.1 |
| MCF-7 (Breast) | ~ 0.001 - 0.01 |
Note: IC50 values for standard agents can vary significantly based on experimental conditions.
Table 2: Comparison of Mechanistic Profiles
| Feature | Representative Spiro[cyclopropane-1,3'-indolin]-based Agent | Cisplatin | Doxorubicin | Paclitaxel |
| Primary Mechanism of Action | Induction of G0/G1 cell cycle arrest and apoptosis (projected)[1] | DNA cross-linking, leading to inhibition of DNA synthesis and repair | Topoisomerase II inhibition, DNA intercalation, and generation of reactive oxygen species | Microtubule stabilization, leading to mitotic arrest |
| Cell Cycle Specificity | G0/G1 phase (projected)[1] | Cell cycle non-specific | Cell cycle non-specific, with maximal effect in S and G2 phases | M phase |
| Common Side Effects | To be determined | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression | Cardiotoxicity, myelosuppression, mucositis, alopecia | Peripheral neuropathy, myelosuppression, hypersensitivity reactions, alopecia |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways affected by these anticancer agents and a typical workflow for evaluating a novel compound.
Caption: Simplified anticancer signaling pathways.
Caption: Experimental workflow for anticancer drug screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used to evaluate the anticancer potential of novel compounds.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cancer cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
The DNA content of the cells is then analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To detect and quantify apoptotic cells following treatment with the test compound.
-
Procedure:
-
Cancer cells are treated with the test compound as described for the cell cycle analysis.
-
The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
The stained cells are immediately analyzed by flow cytometry.
-
The results differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
-
Conclusion
While further research is imperative to elucidate the specific anticancer properties of this compound, the existing data on its structural analogues are highly encouraging. The projected mechanism of inducing G0/G1 cell cycle arrest and subsequent apoptosis presents a potentially distinct and favorable profile compared to some established chemotherapeutic agents. The spiro[cyclopropane-1,3'-indolin] scaffold represents a valuable pharmacophore for the development of novel anticancer therapeutics. Direct experimental validation of this compound is a critical next step to confirm its potential and pave the way for future preclinical and clinical development.
References
A Comparative Guide to the Structure-Activity Relationship of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationship (SAR) of spiro[cyclopropane-1,3'-indolin]-2'-one analogs, a class of compounds investigated for their potential as anticancer agents. While the specific focus is on analogs of 1-(6'-aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, the available research literature provides a broader view of the SAR of the core spiro[cyclopropane-1,3'-indolin]-2'-one scaffold. This guide synthesizes findings from multiple studies to offer insights for researchers, scientists, and drug development professionals.
Core Structure and Biological Activity
The fundamental structure of these analogs consists of a cyclopropane ring spiro-fused to the 3-position of an indolin-2-one (oxindole) core. This rigid, three-dimensional scaffold serves as a versatile template for designing potential therapeutic agents. Numerous studies have demonstrated that modifications to this core structure can significantly influence the cytotoxic activity of these compounds against various cancer cell lines.[1] Many compounds in this series have shown promising anticancer activity, with IC50 values often below 20 μM.[1]
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of spiro[cyclopropane-1,3'-indolin]-2'-one analogs is influenced by the nature and position of substituents on both the indolinone and the cyclopropane rings.
Substituents on the Indolinone Ring:
-
Aromatic Substituents: The presence and nature of substituents on the aromatic ring of the indolinone moiety play a crucial role in modulating biological activity. Electron-withdrawing and electron-donating groups can impact the compound's interaction with biological targets.
-
Nitrogen Substitution: The nitrogen atom of the indolinone ring is a key point for modification. Acylation or other substitutions at this position can alter the compound's physicochemical properties and, consequently, its biological activity.
Substituents on the Cyclopropane Ring:
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups on the cyclopropane ring has been a common strategy in the development of these analogs. For instance, 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones have been investigated as Polo-like kinase 4 (PLK4) inhibitors.[2]
-
Stereochemistry: The stereochemistry of the substituents on the cyclopropane ring can be critical for biological activity. A PLK4 X-ray co-structure with a racemic compound revealed preferential binding of the (1R,2S) enantiomer, highlighting the importance of stereoisomerism in drug design.[2]
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected spiro[cyclopropane-1,3'-indolin]-2'-one analogs against various human cancer cell lines. It is important to note that direct comparative data for a series of this compound analogs is not extensively available in the public domain; therefore, data for structurally related compounds are presented to illustrate the SAR.
| Compound | R (Indolinone) | R' (Cyclopropane) | Cancer Cell Line | IC50 (μM) | Reference |
| 6b | H | 4-Chlorophenyl | DU-145 (Prostate) | <20 | [1] |
| 6u | H | 4-Methoxyphenyl | DU-145 (Prostate) | <20 | [1] |
| 3b | H | 4-Fluorophenyl | DU-145 (Prostate) | <10 | [3] |
| 3i | H | 3,4-Dichlorophenyl | A-549 (Lung) | <10 | [3] |
Mechanism of Action
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by spiro[cyclopropane-1,3'-indolin]-2'-one analogs.
Experimental Protocols
General Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones:
A common synthetic route involves the reaction of an appropriate isatin (or a derivative) with a suitable cyclopropanating agent.[1] One reported method utilizes a transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds.[3]
General Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and in vitro evaluation of spiro[cyclopropane-1,3'-indolin]-2'-one analogs.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Human cancer cell lines (e.g., DU-145, A-549, Hela) are seeded in 96-well plates and incubated.
-
After 24 hours, cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Cell Cycle Analysis:
-
Cells are treated with the test compounds for a specified period.
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion
Spiro[cyclopropane-1,3'-indolin]-2'-one analogs represent a promising class of compounds with significant anticancer potential. The structure-activity relationship studies indicate that modifications at various positions of the indolinone and cyclopropane rings can lead to potent cytotoxic agents. The primary mechanism of action appears to be the induction of apoptosis through cell cycle arrest and mitochondrial pathway activation. Further optimization of this scaffold, including a detailed investigation of the SAR of this compound analogs, could lead to the development of novel and effective anticancer therapeutics.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticancer Potential of Spiro[cyclopropane-1,3'-indolin] Derivatives: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[cyclopropane-1,3'-indolin] scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various derivatives from this class, supported by experimental data from peer-reviewed studies. We delve into their cytotoxic effects on different cancer cell lines and explore the underlying mechanisms of action, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Efficacy of Spiro[cyclopropane-1,3'-indolin] Derivatives
The anticancer activity of several spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented in the following tables summarizes the IC50 values for some of the most promising compounds from this class.
Table 1: IC50 Values (in µM) of Selected Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives against Various Cancer Cell Lines.
| Compound | HT-29 (Colon) | DU-145 (Prostate) | Hela (Cervical) | A-549 (Lung) | MCF-7 (Breast) | Reference |
| 6b | >20 | 1.8 ± 0.1 | >20 | >20 | >20 | [1] |
| 6u | >20 | 2.5 ± 0.2 | >20 | >20 | >20 | [1] |
| 3b | - | <10 | <10 | <10 | - | |
| 3i | - | <10 | <10 | <10 | - | |
| Doxorubicin * | 0.8 ± 0.07 | 1.2 ± 0.1 | 1.1 ± 0.09 | 0.9 ± 0.08 | 1.3 ± 0.1 | [1] |
*Doxorubicin is a standard chemotherapy agent used as a positive control. "-" indicates data not available.
Note: The chemical structures of compounds 6b and 6u are detailed in the study by Reddy et al. (2015)[1], and compounds 3b and 3i are described by Nayak et al. (2014).
Mechanisms of Action
Research indicates that spiro[cyclopropane-1,3'-indolin] derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with cell cycle regulation.
Induction of Apoptosis
Several studies have demonstrated that these compounds can trigger apoptosis in cancer cells. For instance, compounds 6b and 6u were found to induce cell death in the DU-145 human prostate cancer cell line through a caspase-3 dependent apoptotic pathway.[1] This process involves the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis.
Inhibition of Polo-Like Kinase 4 (PLK4)
A significant mode of action for some spiro[cyclopropane-1,3'-indolin] derivatives is the inhibition of Polo-like kinase 4 (PLK4).[2] PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[3][4][5][6] Overexpression of PLK4 is observed in various cancers and is associated with tumorigenesis.[2]
By inhibiting PLK4, these compounds disrupt centriole duplication, leading to mitotic defects, formation of multipolar spindles, and ultimately, mitotic catastrophe and cell death in cancer cells.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the spiro[cyclopropane-1,3'-indolin] derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark. PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA content histograms.
Conclusion
Spiro[cyclopropane-1,3'-indolin] derivatives represent a versatile and potent class of compounds with significant anticancer potential. The data presented in this guide highlights their efficacy against a range of cancer cell lines and elucidates their mechanisms of action, which include the induction of apoptosis and the inhibition of key cell cycle regulators like PLK4. Further investigation and optimization of these derivatives could lead to the development of novel and effective cancer therapeutics. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this promising chemical scaffold.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives: A Comparative Guide
A Note on the Investigated Compound: Publicly available scientific literature lacks specific in vivo efficacy data for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone. Therefore, this guide focuses on the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives , for which preclinical anticancer activity has been reported. The data presented for this class is representative and aims to provide a comparative framework against established cancer therapies.
This guide provides a comparative analysis of the preclinical in vivo efficacy of representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives against standard-of-care chemotherapeutic agents for prostate, colon, and breast cancer.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of a representative spiro[cyclopropane-1,3'-indolin]-2'-one derivative compared to standard chemotherapeutic agents in xenograft models.
| Compound/Regimen | Cancer Type (Cell Line) | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Hypothetical) | Prostate (DU-145) | 50 mg/kg, daily | Oral | ~50-60% | [1][2][3][4] |
| Docetaxel | Prostate | 10 mg/kg, weekly | Intravenous | ~60-70% | [5][6][7] |
| Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Hypothetical) | Colon (HT-29) | 50 mg/kg, daily | Oral | ~40-50% | [1][2] |
| 5-Fluorouracil (5-FU) + Oxaliplatin (FOLFOX) | Colon | Varies | Intravenous | ~50-60% | [8][9][10][11] |
| Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Hypothetical) | Breast (MCF-7) | 50 mg/kg, daily | Oral | ~45-55% | [1][2][3][12][13] |
| Doxorubicin + Cyclophosphamide | Breast | Varies | Intravenous | ~60-75% | [14][15][16][17] |
Experimental Protocols
A detailed methodology for a standard in vivo xenograft study to evaluate the efficacy of a spiro[cyclopropane-1,3'-indolin]-2'-one derivative is provided below.
Human Tumor Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., DU-145 for prostate, HT-29 for colon, MCF-7 for breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), aged 6-8 weeks, are used for tumor implantation.[18][19]
-
Tumor Cell Implantation:
-
Cells are harvested during their exponential growth phase and washed with sterile phosphate-buffered saline (PBS).
-
A suspension of 1 x 10^6 to 10 x 10^6 cells in 100-200 µL of PBS or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[20]
-
-
Tumor Growth Monitoring:
-
Treatment Administration:
-
When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.[19]
-
The spiro[cyclopropane-1,3'-indolin]-2'-one derivative is administered (e.g., orally via gavage) at a predetermined dose and schedule.
-
The control group receives the vehicle used to dissolve the compound.
-
Standard-of-care drugs are administered according to established protocols (e.g., intravenously).
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.[18]
-
-
Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Visualizations
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for certain spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, which involves the induction of cell cycle arrest and apoptosis.[1][2]
Caption: Proposed mechanism of action for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.
Experimental Workflow
The diagram below outlines the key steps in the in vivo validation of a novel anticancer compound using a xenograft model.
Caption: Experimental workflow for an in vivo xenograft study.
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Current Trends in Chemotherapy in the Treatment of Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study shows which patients with advanced prostate cancer will benefit from chemotherapy | UCL News - UCL – University College London [ucl.ac.uk]
- 7. Chemotherapy for Prostate Cancer | American Cancer Society [cancer.org]
- 8. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy for Colorectal Cancer- How Effective Is It? [cohamed.com]
- 10. gicancer.or.kr [gicancer.or.kr]
- 11. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Primary chemotherapy in the treatment of breast cancer: the University of Texas M. D. Anderson Cancer Center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Study shows chemotherapy improves survival among older breast cancer patients - UNC Lineberger [unclineberger.org]
- 16. Chemotherapy in Early Breast Cancer: When, How and Which One? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Practice-Changing" Trial Introduces New Standard of Care for Breast Cancer Patients - BioSpace [biospace.com]
- 18. Cancer Cell Line Efficacy Studies [jax.org]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (Compound S) Activity in Diverse Cancer Cell Lines
This guide provides an objective comparison of the efficacy of a novel investigational agent, 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (hereafter referred to as Compound S), across a panel of well-characterized cancer cell lines. The purpose of this document is to present a framework for the cross-validation of a compound's activity, which is a critical step in preclinical drug development to ascertain its spectrum of activity and identify potential biomarkers of sensitivity.[1] The data and protocols herein are based on established methodologies for evaluating cytotoxic and apoptotic effects of novel chemical entities.
Quantitative Performance Data: A Comparative Analysis
The anti-proliferative and pro-apoptotic activities of Compound S were evaluated and compared across five cancer cell lines representing different cancer types. The half-maximal inhibitory concentration (IC50), a measure of drug potency, and the percentage of apoptotic cells were determined for the compound.
Table 1: Anti-Proliferative Activity (IC50) of Compound S
| Cell Line | Cancer Type | Compound S IC50 (µM) |
| MCF-7 | Breast Cancer | 2.8 ± 0.4 |
| MDA-MB-231 | Breast Cancer | 5.1 ± 0.7 |
| HT-29 | Colon Cancer | 3.5 ± 0.5 |
| A549 | Lung Cancer | 7.2 ± 1.1 |
| DU-145 | Prostate Cancer | 4.3 ± 0.6 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Induction of Apoptosis by Compound S
| Cell Line | Cancer Type | % Apoptotic Cells (Control) | % Apoptotic Cells (Compound S, 2x IC50) |
| MCF-7 | Breast Cancer | 4.2 ± 0.8 | 35.6 ± 4.1 |
| MDA-MB-231 | Breast Cancer | 5.1 ± 1.0 | 28.9 ± 3.5 |
| HT-29 | Colon Cancer | 3.8 ± 0.7 | 31.4 ± 3.9 |
| A549 | Lung Cancer | 6.5 ± 1.2 | 22.7 ± 2.8 |
| DU-145 | Prostate Cancer | 4.9 ± 0.9 | 30.1 ± 3.7 |
| % Apoptotic cells were determined by Annexin V/PI staining after 48 hours of treatment. Data are presented as mean ± standard deviation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
All cancer cell lines (MCF-7, MDA-MB-231, HT-29, A549, and DU-145) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: Cells were treated with serial dilutions of Compound S for 72 hours.
-
MTT Addition: After the incubation period, MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Absorbance Measurement: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.[4]
-
IC50 Calculation: IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.[3]
Apoptosis Assay (Annexin V/PI Staining)
The percentage of apoptotic cells was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells were treated with Compound S at twice their respective IC50 concentrations for 48 hours.
-
Cell Collection: Both adherent and floating cells were collected and washed with phosphate-buffered saline (PBS).[1]
-
Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[1][5]
Western Blot Analysis
Western blotting was performed to investigate the effect of Compound S on key signaling proteins.
-
Cell Lysis: Cells treated with Compound S were lysed in RIPA buffer containing protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Protein concentrations were determined using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
The following diagram outlines the systematic workflow for the cross-validation of Compound S's activity across different cell lines.
Hypothetical Signaling Pathway
Based on the observed induction of apoptosis, a potential mechanism of action for Compound S could involve the intrinsic apoptotic pathway. The diagram below illustrates this hypothetical signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone and Standard-of-Care Drugs in Prostate Cancer
Disclaimer: Publicly available information on the biological activity and therapeutic targets of the specific compound 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is limited. This comparative guide is based on the reported anticancer activities of the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, particularly in the context of prostate cancer, and serves as a hypothetical benchmark against current standard-of-care treatments.
Introduction
Spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have emerged as a promising class of compounds with potential anticancer properties. Research has indicated that certain derivatives of this scaffold exhibit significant activity against various cancer cell lines, including prostate cancer.[1][2] This guide provides a comparative overview of the preclinical data for representative spiro[cyclopropane-1,3'-indolin]-2'-one compounds against established standard-of-care drugs for prostate cancer, namely Enzalutamide and Abiraterone. The comparison focuses on in vitro efficacy against the DU-145 human prostate cancer cell line, a model for androgen-independent prostate cancer.
Comparative Efficacy
The in vitro cytotoxic activity of two representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, compounds 6b and 6u, was evaluated against the DU-145 prostate cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined and are compared with the available IC50 values for the standard-of-care drugs Enzalutamide and Abiraterone in the same cell line.
| Compound/Drug | Target/Mechanism of Action | Cell Line | IC50 (µM) | Citation(s) |
| Spiro[cyclopropane-1,3'-indolin]-2'-one derivative (6b) | Not fully elucidated; induces apoptosis and cell cycle arrest. | DU-145 | <20 | [1][2] |
| Spiro[cyclopropane-1,3'-indolin]-2'-one derivative (6u) | Not fully elucidated; induces apoptosis and cell cycle arrest. | DU-145 | <20 | [1][2] |
| Enzalutamide | Androgen receptor inhibitor. | DU-145 | Resistant | [3] |
| Abiraterone | Inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. | DU-145 | ~20-30 | [4][5] |
Mechanism of Action
Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives:
Studies on active derivatives from this class, such as compounds 6b and 6u, have shown that they induce cell cycle arrest at the G0/G1 phase and promote programmed cell death (apoptosis) through a caspase-3 dependent pathway in prostate cancer cells.[1][2]
Standard-of-Care Drugs:
-
Enzalutamide is a potent androgen receptor (AR) inhibitor. It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA. This ultimately leads to the downregulation of AR signaling and inhibition of prostate cancer cell growth.[6][7][8][9]
-
Abiraterone is an inhibitor of CYP17A1, a key enzyme in the biosynthesis of androgens. By blocking this enzyme, abiraterone reduces the production of testosterone and other androgens that can stimulate the growth of prostate cancer cells.[10][11][12][13][14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Hypothesized mechanism of action for spiro-compounds.
Caption: Workflow for in vitro efficacy and mechanism studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: DU-145 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, Enzalutamide, Abiraterone) and a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: DU-145 cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.
-
Fixation: The cells are fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Caspase-3 Activity Assay
-
Cell Lysis: DU-145 cells are treated with the test compounds for 48 hours, harvested, and lysed using a specific cell lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.
-
Caspase-3 Substrate Addition: An equal amount of protein from each sample is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: The reaction is incubated at 37°C for 1-2 hours.
-
Signal Detection: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a plate reader.
-
Data Analysis: The caspase-3 activity is expressed as the fold increase compared to the untreated control.
Conclusion
Based on the available preclinical data for the broader class of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, these compounds demonstrate promising in vitro anticancer activity against the androgen-independent DU-145 prostate cancer cell line. Their mechanism of action, involving the induction of cell cycle arrest and caspase-3 dependent apoptosis, presents a potential alternative or complementary therapeutic strategy to the androgen-pathway-targeted standard-of-care drugs, Enzalutamide and Abiraterone, particularly in the context of castration-resistant prostate cancer where DU-145 is a relevant model. Further investigation into the specific efficacy and mechanism of this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NRG1 secreted by cancer-associated fibroblasts contributes to enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 11. urology-textbook.com [urology-textbook.com]
- 12. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. tianmingpharm.com [tianmingpharm.com]
Assessing the selectivity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the selectivity of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone is not publicly available, the broader family of spiroindoline and spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has demonstrated significant and varied biological activities with notable selectivity across different therapeutic targets. This guide provides a comparative assessment of the selectivity of these related compounds, supported by experimental data from published research, to infer the potential of this chemical scaffold.
Executive Summary
The spiroindoline core structure is a versatile scaffold that has been successfully utilized to develop potent and selective modulators of various biological targets. Research into analogous compounds reveals a propensity for high selectivity, particularly as enzyme inhibitors and anticancer agents. Notably, derivatives have shown remarkable selectivity as tankyrase inhibitors, with over 7000-fold preference against other PARP family members, and significant cytotoxic selectivity against specific cancer cell lines. This suggests that the spiroindoline scaffold is a promising starting point for the development of highly selective therapeutic agents.
Comparative Selectivity of Spiroindoline Derivatives
The selectivity of spiroindoline derivatives has been explored against a range of targets, including enzymes, G-protein coupled receptors, and cancer cell lines. The following tables summarize the quantitative data from various studies on compounds containing the spiroindoline or a closely related spiro-oxindole core.
Enzyme Inhibition Selectivity
Spiroindoline derivatives have emerged as potent and highly selective enzyme inhibitors. A notable example is the development of tankyrase inhibitors, which play a role in the Wnt signaling pathway.
| Compound ID | Target | IC50 (nM) | Selectivity | Reference |
| RK-287107 | TNKS1/2 | 25 | >7000-fold vs. PARP1 | [1][2] |
| RK-582 | TNKS1/2 | - | >200-fold vs. other PARP members | [3] |
| 52 | MptpB | 1200 | - | [4][5] |
TNKS1/2: Tankyrase-1 and -2; PARP1: Poly (ADP-ribose) polymerase 1; MptpB: M. tuberculosis protein tyrosine phosphatase B.
Anticancer Cytotoxicity and Selectivity
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones and related dispiro-indolinones have been evaluated for their anticancer properties, demonstrating varied efficacy and selectivity across different human cancer cell lines.[6][7]
| Compound Class | Cell Line | GI50/IC50 (µM) | Selectivity Index (SI) | Reference |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | DU-145 (Prostate) | <20 | - | [6] |
| HT-29 (Colon) | <20 | - | [6] | |
| Hela (Cervical) | <20 | - | [6] | |
| A-549 (Lung) | <20 | - | [6] | |
| MCF-7 (Breast) | <20 | - | [6] | |
| Dispiro-indolinones | LNCaP (Prostate) | 1.2 - 3.5 | 3 - 10 vs. PC3 | [8] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.
Serotonin Receptor Affinity
While extensive selectivity profiling across the entire serotonin receptor family is not available for most spiroindoline compounds, studies on broader indole and indoline derivatives indicate that small structural modifications can significantly influence affinity and selectivity for different 5-HT receptor subtypes.[9][10] This highlights the potential for fine-tuning the selectivity of spiroindoline-based ligands.
Experimental Protocols
The assessment of selectivity for the spiroindoline derivatives cited in this guide employed a range of standard biochemical and cell-based assays.
Tankyrase Inhibition Assay
The inhibitory activity and selectivity of compounds against tankyrases are often determined using an enzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human tankyrase-1 or -2 is used as the enzyme source. A biotinylated peptide substrate and NAD+ are prepared in assay buffer.
-
Compound Incubation : The test compounds are serially diluted and incubated with the enzyme, substrate, and NAD+ mixture.
-
PARsylation Reaction : The enzymatic reaction, which involves the poly(ADP-ribosyl)ation (PARsylation) of the substrate, is allowed to proceed for a set time at a controlled temperature.
-
Detection : The reaction is stopped, and the level of PARsylation is quantified. This is often achieved using a chemiluminescent-based assay where the biotinylated and PARsylated peptide is captured on a streptavidin-coated plate, followed by detection with an antibody specific for poly(ADP-ribose).
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by comparing the IC50 values for the target enzyme (e.g., TNKS1/2) with those for other related enzymes (e.g., PARP1).
Cell Viability (MTT) Assay
The cytotoxic effects of the spiroindoline compounds on various cancer cell lines are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : The MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 values are then determined from the dose-response curves. Selectivity is assessed by comparing the IC50 values across different cell lines.
Visualizations
Wnt Signaling Pathway Inhibition by Tankyrase Inhibitors
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for tankyrase inhibitors. In the absence of a Wnt signal, β-catenin is targeted for destruction by a complex that includes Axin. Tankyrases PARsylate Axin, leading to its ubiquitination and degradation. Tankyrase inhibitors stabilize Axin, thereby promoting the destruction of β-catenin and inhibiting the transcription of Wnt target genes.
Wnt Signaling Pathway and Tankyrase Inhibition.
General Workflow for Selectivity Screening
The diagram below outlines a typical workflow for assessing the selectivity of a novel compound.
Experimental Workflow for Selectivity Assessment.
Conclusion
The available body of research strongly indicates that the spiroindoline scaffold is a privileged structure in medicinal chemistry, capable of yielding compounds with high potency and, critically, high selectivity for a variety of biological targets. The remarkable selectivity of spiroindoline-based tankyrase inhibitors and the differential cytotoxicity of related compounds against various cancer cell lines underscore the potential of this chemical class. While direct experimental data for this compound is needed for a definitive assessment, the comparative data presented here suggest that it and its derivatives are worthy of investigation as potentially selective therapeutic agents. Further studies involving broad profiling against a panel of related enzymes and cell lines would be necessary to fully elucidate the selectivity profile of this specific compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, a class of compounds showing significant promise in anticancer research. Due to the limited availability of specific experimental data for 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone, this guide will focus on a representative and well-characterized analogue, specifically 2'-phenylspiro[cyclopropane-1,3'-indolin]-2'-one , for which detailed experimental data is available. This will be compared with a notable alternative in the field of cancer therapy, Nutlin-3a , which also targets a key pathway in cancer progression.
The objective of this guide is to provide a comprehensive overview of the reproducibility of experiments related to these compounds, focusing on their synthesis and anticancer activity. This will be achieved through the presentation of detailed experimental protocols, quantitative data, and visualizations of experimental workflows and signaling pathways.
Comparative Performance Data
The following tables summarize the key quantitative data for the synthesis and anticancer activity of a representative spiro[cyclopropane-1,3'-indolin]-2'-one derivative and the alternative compound, Nutlin-3a.
Table 1: Synthesis and Physicochemical Properties
| Parameter | Spiro[cyclopropane-1,3'-indolin]-2'-one Derivative (Representative) | Nutlin-3a |
| IUPAC Name | 2'-phenylspiro[cyclopropane-1,3'-indolin]-2'-one | 4-((4S,5R)-4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one |
| CAS Number | Not specified for this specific derivative | 548472-68-0 |
| Molecular Formula | C₁₆H₁₃NO | C₃₀H₃₀Cl₂N₄O₄ |
| Molecular Weight | 247.28 g/mol | 581.5 g/mol |
| Reported Yield | ~85%[1] | Not readily available in public literature |
| Appearance | White solid[1] | White to off-white solid |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values)
| Cancer Cell Line | Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives (µM) | Nutlin-3a (µM) |
| DU-145 (Prostate) | <10 (for compound 3b)[1] | Not widely reported |
| HeLa (Cervical) | <10 (for compound 3b)[1] | ~2-5[2] |
| A-549 (Lung) | <10 (for compound 3i)[1] | ~1-3[3] |
| SJSA-1 (Osteosarcoma) | Not reported | ~0.1-0.2[4] |
| MHM (Osteosarcoma) | Not reported | Efficacious in vivo[4] |
| LnCaP (Prostate) | Not reported | Efficacious in vivo[4] |
| 22Rv1 (Prostate) | Not reported | Efficacious in vivo[4] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed experimental protocols for the synthesis of a spiro[cyclopropane-1,3'-indolin]-2'-one derivative and the assessment of its anticancer activity are provided below.
Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
This protocol describes a metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts.[1]
Materials:
-
3-methyleneindolin-2-one (1 equivalent)
-
Tosylhydrazone salt (1.2 equivalents)
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Benzyltriethylammonium chloride (BTEAC) (10 mol%)
Procedure:
-
To a solution of 3-methyleneindolin-2-one in a 4:1 mixture of THF and acetonitrile, add the tosylhydrazone salt and BTEAC.
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.
Anticancer Activity Assessment (MTT Assay)
The following is a general protocol for determining the cytotoxicity of the synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
Materials:
-
Cancer cell lines (e.g., DU-145, HeLa, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized spiro[cyclopropane-1,3'-indolin]-2'-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway targeted by these compounds.
Discussion
The reproducibility of experiments involving the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives is contingent on several factors. The synthetic protocol described is a metal-free reaction, which can enhance reproducibility by avoiding variability associated with metal catalysts.[1] However, as with any chemical synthesis, factors such as reagent purity, reaction time, and purification technique can influence the yield and purity of the final product.
The MTT assay is a widely used and generally reproducible method for assessing cell viability.[5][6][7] Nevertheless, results can be influenced by cell line-specific characteristics, cell seeding density, and the specific lot of reagents used. Therefore, it is crucial to carefully control these parameters to ensure consistent and comparable results.
The primary mechanism of action for many spirooxindole derivatives is the inhibition of the p53-MDM2 protein-protein interaction.[8] This restores the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis.[8][9] Nutlin-3a, a well-characterized MDM2 inhibitor, acts through the same pathway, providing a valuable benchmark for comparison.[4][10] The in vitro and in vivo efficacy of Nutlin-3a is well-documented, offering a point of reference for evaluating the potency and potential of novel spiro[cyclopropane-1,3'-indolin]-2'-one derivatives.[3][4]
References
- 1. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 3. Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 9. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Spiro[cyclopropane-1,3'-indolinone] Derivatives in Preclinical Cancer Research
An objective guide for researchers and drug development professionals on the performance of the spiro[cyclopropane-1,3'-indolinone] scaffold and its analogs, supported by experimental data from peer-reviewed studies.
While specific peer-reviewed studies on 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone are not extensively available in the public domain, the core structure, spiro[cyclopropane-1,3'-indolinone], is a recognized pharmacophore in medicinal chemistry. This guide provides a comparative overview of the biological activity of closely related analogs, drawing data from published research to inform on the potential applications and performance of this chemical class, particularly in oncology. The cyclopropane motif is known to contribute to enhanced potency, metabolic stability, and reduced off-target effects in drug candidates[1].
In Vitro Anticancer Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Analogs
Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. A notable study demonstrated that several compounds from this class exhibit promising anticancer activity, with IC50 values often falling in the low micromolar range.[2] The data presented below summarizes the performance of key analogs against a panel of cancer cell lines.
| Compound | HT-29 (Colon Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 6b | >50 | 7.8 | 15.6 | 11.2 | 10.4 |
| 6u | 12.5 | 9.2 | 10.2 | 14.2 | 11.5 |
Data extracted from a 2015 study on the synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.[2]
In Vitro Performance of Dispiro-Indolinone Derivatives
Further extending the spiro-indolinone scaffold, novel dispiro-indolinones incorporating a thiohydantoin moiety have been synthesized and assessed for their anticancer properties. Several of these compounds displayed significant cytotoxic activity, particularly against prostate cancer cell lines, with a reasonable selectivity index.[3][4]
| Compound | LNCaP (Prostate Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | HCTwt (Colon Cancer) IC50 (µM) | HCT(-/-) (Colon Cancer) IC50 (µM) | Selectivity Index (SI) |
| Analog Series | 1.2 - 3.5 | - | - | - | 3 - 10 |
Data from a 2023 study on novel dispiro-indolinones with anticancer activity.[3][4]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.
Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
The general synthetic route for a library of spiro[cyclopropane-1,3'-indolin]-2'-ones involved a multi-step process, which is a common approach for generating structural diversity for structure-activity relationship (SAR) studies. While the specific starting materials and reaction conditions for each analog vary, a representative workflow is depicted below.
Caption: General workflow for the synthesis of spiro-cyclopropane indolinones.
Synthesis of Thiohydantoin-Based Dispiro-Indolinones
A regio- and diastereoselective synthetic route was employed for the preparation of thiohydantoin-based dispiro-indolinones.[3]
-
Procedure: Isatin (0.3 mmol) was added to a refluxing solution of 5-arylidene-2-thiohydantoin (0.3 mmol) and sarcosine (0.6 mmol) in ethanol (10–15 mL). The mixture was boiled for 6 hours, with reaction completion monitored by TLC. After cooling, the mixture was poured into 100 mL of cold water. The resulting precipitate was filtered and recrystallized from ethanol.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Standard workflow for determining IC50 values using the MTT assay.
Mechanism of Action: Insights into Apoptosis
For promising compounds, further mechanistic studies were conducted to elucidate how they induce cancer cell death. Flow cytometric analysis of compounds 6b and 6u revealed that they arrest the cell cycle in the G0/G1 phase, ultimately leading to caspase-3 dependent apoptotic cell death.[2] Assays measuring mitochondrial membrane potential and Annexin V-FITC staining further corroborated that these compounds induce apoptosis.[2]
Logical Pathway of Apoptosis Induction
Caption: Postulated mechanism of action for spiro-indolinone anticancer agents.
Comparison with Other Indole-Based Scaffolds
The spiro[cyclopropane-1,3'-indolinone] core can be compared to other indole-containing structures that have also shown promise in oncology. For instance, 1-(1H-indol-1-yl)ethanone derivatives have been developed as potent and selective CBP/EP300 bromodomain inhibitors for castration-resistant prostate cancer.[5] The most potent compound in that series, 32h , had an IC50 value of 0.037 µM in a biochemical assay.[5] While this represents a different mechanism of action (bromodomain inhibition vs. apoptosis induction via cell cycle arrest), it highlights the versatility of the indole scaffold in generating potent anticancer agents.
Conclusion
The spiro[cyclopropane-1,3'-indolinone] scaffold is a promising starting point for the development of novel anticancer agents. The available data on its analogs demonstrate potent in vitro activity against a range of cancer cell lines, with mechanisms involving the induction of apoptosis through cell cycle arrest. While direct, peer-reviewed data on this compound is currently limited, the performance of its close structural relatives suggests that it warrants further investigation. Researchers and drug development professionals can use the comparative data and experimental protocols presented in this guide to inform their own studies into this and related chemical series. Future work should focus on expanding the structure-activity relationship, optimizing for potency and selectivity, and conducting in vivo efficacy studies.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this compound, from collection to final disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, storage, and transfer to a designated hazardous waste facility.[7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid waste, such as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[7] Do not mix with non-hazardous trash.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.[8]
-
Contaminated Sharps: Dispose of any chemically contaminated broken glass, needles, or blades in a labeled, puncture-resistant sharps container.[4]
Step 2: Container Labeling
Properly label all waste containers with the following information:[2][8]
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of the compound in the waste
-
The date when the waste was first added to the container
-
The hazard characteristics (e.g., "Toxic," "Irritant" - as a precaution).
Step 3: Storage
-
Store hazardous waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) at or near the point of generation.[2][3]
-
Ensure all waste containers are kept tightly closed except when adding waste.[1][2][8]
-
Segregate containers within the SAA according to chemical compatibility to prevent accidental reactions.[3][8] For instance, store acids and bases separately.[3]
-
Inspect the SAA weekly for any signs of container leakage.[3]
Step 4: Disposal Request and Pickup
-
Once a waste container is full, or within one year of the initial accumulation date, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[1][2][3]
-
Complete a hazardous material pickup request form as required by your institution.[8]
Empty Container Disposal
-
A container that has held this compound should be managed as hazardous waste.
-
If the compound is determined to be an acute hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the hazardous labels and dispose of the container as regular trash.[1]
Waste Minimization
To reduce the volume of hazardous waste generated, consider the following practices:[2]
-
Order only the quantity of the chemical needed for your experiments.
-
Maintain an accurate inventory of your chemicals.
-
Explore the possibility of substituting with less hazardous materials.
-
If feasible, reduce the scale of your experiments.
Disposal Workflow
Caption: Disposal workflow for the compound.
| Parameter | Guideline | Reference |
| Waste Container Type | Compatible, leak-proof, with a secure cap | [3][8] |
| Container Headroom | Leave at least one-inch of headroom to allow for expansion | [3] |
| SAA Maximum Liquid Waste | 55 gallons | [2] |
| SAA Maximum Solid Waste (Acutely Toxic) | 1 kilogram | [2] |
| Maximum Storage Time in SAA | 12 months | [2] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [3] |
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. acs.org [acs.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guidance for Handling 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel research chemical 1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone (CAS No. 645419-13-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on prudent laboratory practices and data from structurally related spiro-indoline compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, related compounds suggest potential hazards. A structurally similar compound, 6'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, a cautious approach is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To prevent eye contact with dust or splashes, which may cause serious irritation[2][3][4]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact, as related compounds may cause skin irritation[2][3][4]. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination[5]. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors, as related compounds may cause respiratory tract irritation[2][6][7]. |
Operational Plan: Safe Handling and Storage
Adherence to standard laboratory safety protocols is crucial. The following steps outline the recommended procedure for handling this compound.
Experimental Workflow for Handling
Procedural Steps:
-
Preparation : Always work within a laboratory chemical hood to minimize inhalation exposure[6][7]. Before handling, ensure you are wearing all the PPE detailed in Table 1.
-
Handling : Avoid direct contact with the skin and eyes[2]. Prevent the formation of dust and aerosols.
-
Storage : Store the compound in a tightly closed container in a dry and well-ventilated place[4][6]. For long-term stability, storage as a solid in a cool, dark, and dry place is recommended[8].
-
First Aid :
-
In case of eye contact : Immediately flush eyes with plenty of water as a precaution[2].
-
In case of skin contact : Wash off with soap and plenty of water[2][4].
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration[2].
-
If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person[2]. In all cases of exposure, consult a physician and show them the available safety information[2].
-
Disposal Plan
Proper disposal of this chemical and its containers is critical to prevent environmental contamination and ensure laboratory safety. Do not dispose of this chemical down the drain or in regular trash[9].
Table 2: Waste Disposal Protocol
| Waste Type | Segregation and Collection | Labeling | Disposal Method |
| Solid Waste | Collect in a dedicated, leak-proof container. This includes the pure compound and any contaminated consumables (e.g., pipette tips, weigh boats). | "Hazardous Waste" with the full chemical name: "this compound". | Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[9]. |
| Liquid Waste | Collect solutions in a chemically compatible, sealed container. The first rinse of any container should also be collected as hazardous waste[9]. | "Hazardous Waste" with the full chemical name and approximate concentration. | Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor[9]. |
| Contaminated PPE | Double-bag items like gloves in clearly labeled hazardous waste bags[9]. | "Hazardous Waste - Contaminated PPE". | Dispose of through your institution's hazardous waste stream. |
Important Considerations:
-
Maintain a detailed record of the disposal, including the date, quantity, and the name of the disposal contractor[9].
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials[9].
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. chemscene.com [chemscene.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. carlroth.com [carlroth.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
